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  • Product: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • CAS: 1352394-95-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, fluorinated derivative: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This compound holds significant interest for its potential applications in drug discovery, leveraging the unique electronic properties of the fluorine substituent to modulate biological activity. This document will detail the synthetic pathway, provide a step-by-step experimental protocol, and outline the analytical techniques required to confirm the structure and purity of the target molecule, thereby serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is a recurring motif in numerous therapeutic agents.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including antiviral, antibacterial, analgesic, and anti-inflammatory properties. The introduction of a fluorine atom at the 5-position of this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups, making it a valuable tool in drug design.[3][4] Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, with its ester functionality, serves as a versatile intermediate for further chemical modifications, enabling the exploration of a wide chemical space for potential drug candidates.

Synthetic Pathway: A Mechanistic Approach

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[4] In the case of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, the synthesis logically proceeds through the reaction of 6-fluoro-2-aminopyridine with ethyl bromopyruvate.

The reaction mechanism initiates with the nucleophilic attack of the endocyclic nitrogen of 6-fluoro-2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate, leading to the formation of an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 6-fluoro-2-aminopyridine 6-Fluoro-2-aminopyridine N-alkylation N-Alkylated Intermediate 6-fluoro-2-aminopyridine->N-alkylation Nucleophilic Attack ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->N-alkylation cyclization Cyclized Intermediate N-alkylation->cyclization Intramolecular Cyclization final_product Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate cyclization->final_product Dehydration

Figure 1. Synthetic workflow for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[5]

Materials:

  • 6-Fluoro-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-2-aminopyridine (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature. A precipitate may form upon addition.

  • Reaction: Add sodium bicarbonate (1.1 equivalents) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, as well as the ethyl group of the ester. The fluorine atom at the 5-position will likely cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

Table 1: Predicted NMR Data

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMRAromatic protons in the range of 7.0-8.5 ppm; Quartet for the -OCH₂- protons of the ethyl group around 4.3 ppm; Triplet for the -CH₃ protons of the ethyl group around 1.3 ppm.
¹³C NMRAromatic carbons in the range of 110-150 ppm; Carbonyl carbon of the ester around 160-165 ppm; Methylene carbon of the ethyl group around 60 ppm; Methyl carbon of the ethyl group around 14 ppm.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands

Functional Group **Expected Wavenumber (cm⁻¹) **
C=O (ester)~1720
C=N and C=C (aromatic)~1630-1450
C-F~1100-1000
C-O (ester)~1250-1050
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which can be used to confirm its elemental composition. For Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₉FN₂O₂), the expected exact mass can be calculated.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for similar compounds include the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The detailed synthetic protocol, based on established methodologies, offers a reliable starting point for researchers. The outlined characterization techniques are essential for verifying the structure and purity of the final product, ensuring the integrity of subsequent research and development activities. The strategic incorporation of fluorine into the privileged imidazo[1,2-a]pyridine scaffold makes this compound a valuable building block for the discovery of novel therapeutic agents.

References

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of therapeutic potential, including applications as anticancer, antitubercular, and antifungal agents.[1][2] The introduction of a fluorine atom into such scaffolds is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a molecule of significant interest for drug discovery and development.

This document serves as a predictive guide for researchers, offering a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The insights herein are grounded in fundamental spectroscopic principles and comparative data from structurally related compounds.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure, including the numbering convention used for signal assignment.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, we anticipate a spectrum with distinct signals for the aromatic protons of the imidazopyridine core and the ethyl ester group.

Predicted ¹H NMR Data

The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the ester group, as well as the aromatic ring currents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.2 - 8.4s-
H-87.6 - 7.8d~9.0
H-77.2 - 7.4t~7.0
H-66.8 - 7.0dd~9.0, ~7.0
O-CH₂4.3 - 4.5q~7.1
CH₃1.3 - 1.5t~7.1

Interpretation:

  • H-3: This proton is expected to be a singlet and appear at a downfield chemical shift due to its position on the electron-deficient imidazole ring.

  • Aromatic Protons (H-6, H-7, H-8): These protons will exhibit characteristic splitting patterns. H-8 is expected to be a doublet coupled to H-7. H-7 should appear as a triplet, coupled to both H-6 and H-8. H-6 will likely be a doublet of doublets, coupled to H-7 and the fluorine at position 5.

  • Ethyl Ester Protons: The methylene protons (O-CH₂) will be a quartet due to coupling with the adjacent methyl group, which in turn will be a triplet.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the acquired FID, followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2. Workflow for ¹H NMR Analysis A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation (Chemical Shift, Multiplicity, Integration) C->D E Structural Confirmation D->E

Caption: A streamlined workflow for acquiring and interpreting ¹H NMR data.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides insight into the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate will be the coupling between carbon and fluorine atoms (C-F coupling), which is observable over one to four bonds.[3]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (JCF, Hz)
C=O (Ester)160 - 165-
C-5150 - 155¹JCF ≈ 240-260
C-8a140 - 145-
C-2135 - 140-
C-7125 - 130³JCF ≈ 5-10
C-3115 - 120³JCF ≈ 3-5
C-8110 - 115⁴JCF ≈ 1-3
C-6105 - 110²JCF ≈ 20-25
O-CH₂60 - 65-
CH₃14 - 16-

Interpretation:

  • C-5: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.[4]

  • C-6 and C-4a (part of C-8a): These carbons will exhibit two-bond coupling (²JCF) to the fluorine.

  • C-3 and C-7: These carbons will show smaller three-bond couplings (³JCF).

  • C-8: A four-bond coupling (⁴JCF) might be observable.

  • Ester Carbons: The carbonyl carbon will be in the typical ester range, and the ethyl group carbons will be upfield.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: A 100 MHz (for a 400 MHz ¹H spectrometer) or higher frequency is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, with Fourier transform, phasing, and baseline correction. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Figure 3. Workflow for ¹³C NMR Analysis A Sample Preparation (20-50 mg in 0.6 mL CDCl3) B Data Acquisition (¹H Decoupled) A->B C DEPT Experiments (Optional, for multiplicity) B->C D Data Processing & Interpretation (Chemical Shifts, C-F Couplings) B->D C->D E Structural Assignment D->E

Caption: Workflow for ¹³C NMR, including optional DEPT experiments.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, we would expect to see the molecular ion and characteristic fragments.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₉FN₂O₂

  • Monoisotopic Mass: 208.0648 g/mol

  • Expected Ionization (ESI+): [M+H]⁺ = 209.0726

m/z (Predicted)FragmentDescription
209.0726[M+H]⁺Protonated molecular ion
181.0777[M - C₂H₄ + H]⁺Loss of ethene from the ethyl ester
164.0458[M - OCH₂CH₃]⁺Loss of the ethoxy radical
136.0512[M - CO₂Et]⁺Loss of the carboxyethyl group

Interpretation: The fragmentation of ethyl esters is well-characterized. Common fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃) or the loss of ethene via a McLafferty-type rearrangement, although the latter is less likely if a gamma-hydrogen is not readily available.[5][6] The loss of the entire carboxyethyl group is also a plausible fragmentation pathway.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump.

  • Instrument Settings (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

  • Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500).

Figure 4. Mass Spectrometry Workflow A Sample Preparation (1 mg/mL in MeOH) B Direct Infusion (ESI Source) A->B C Data Acquisition (Full Scan, Positive Mode) B->C D Data Analysis (Molecular Ion, Fragmentation Pattern) C->D E Formula Confirmation D->E

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (ethyl group)
~1735C=O stretchEster
1600 - 1450C=C and C=N stretchAromatic/Heteroaromatic rings
1300 - 1000C-O stretchEster
1250 - 1150C-F stretchAryl-Fluoride

Interpretation:

  • C=O Stretch: A strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl group.

  • Aromatic C-H Stretch: A weaker absorption just above 3000 cm⁻¹ indicates the presence of aromatic C-H bonds.[7]

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl group.

  • C-F Stretch: A strong band in the 1250-1150 cm⁻¹ region is indicative of the C-F bond.

  • Ring Vibrations: The complex vibrations of the imidazo[1,2-a]pyridine ring system will give rise to a series of bands in the 1600-1450 cm⁻¹ region.[8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the solid compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum.

Figure 5. IR Spectroscopy Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Data Analysis (Identify Characteristic Peaks) C->D E Functional Group Confirmation D->E

Caption: A simple workflow for ATR-IR spectroscopy.

Proposed Synthesis

A plausible synthetic route to Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves the condensation of 2-amino-6-fluoropyridine with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate. This is a common and effective method for the synthesis of imidazo[1,2-a]pyridines.[9][10]

Figure 6. Proposed Synthesis cluster_0 Reactant1 2-Amino-6-fluoropyridine Product Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate Reactant1->Product Reflux in Ethanol Reactant2 Ethyl bromopyruvate Reactant2->Product

Caption: A potential synthetic pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently confirm the structure and purity of this compound upon its synthesis. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This information is intended to accelerate research and development efforts involving this promising class of molecules.

References

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  • Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

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  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]

  • Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. [Link]

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  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]

  • The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. [Link]

  • 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Sci-Hub. [Link]

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  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]

    • 13C NMR Spectroscopy. Thieme. [Link]

  • Carbon-fluorine spin coupling constants. Reddit. [Link]

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  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

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Foundational

The Strategic Intermediate: A Technical Guide to Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Modern Drug Discovery

Foreword: The Imidazo[1,2-a]pyridine Scaffold – A Privileged Player in Medicinal Chemistry In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as foundational frameworks f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazo[1,2-a]pyridine Scaffold – A Privileged Player in Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as foundational frameworks for therapeutically active agents. The imidazo[1,2-a]pyridine scaffold is a quintessential example of such a "privileged structure"[1][2]. Its rigid, bicyclic nature, combined with its rich electronic properties and capacity for diverse functionalization, has made it a cornerstone in the development of numerous marketed drugs and clinical candidates. These compounds span a wide therapeutic spectrum, from anxiolytics like Zolpidem to potent agents targeting cancer and infectious diseases[1]. This guide focuses on a particularly valuable derivative: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate . The strategic placement of the 5-fluoro substituent and the versatile 2-ester group makes this compound a highly sought-after intermediate for the synthesis of next-generation kinase inhibitors and other complex molecular targets. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing not just protocols, but the scientific rationale behind the synthetic strategies and applications of this pivotal chemical entity.

Synthesis of the Core Intermediate: A Step-by-Step Approach

The construction of the imidazo[1,2-a]pyridine core is a well-established transformation, typically proceeding via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For our target, Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, the synthesis is a robust two-step process starting from commercially available materials.

Step 1: Synthesis of the Key Precursor, 6-Fluoropyridin-2-amine

The journey begins with the synthesis of the fluorinated pyridine building block. The choice of 2,6-difluoropyridine as the starting material is strategic; the fluorine atoms activate the ring for nucleophilic aromatic substitution, and the differential reactivity allows for a selective mono-amination.

  • Reaction Principle: A nucleophilic aromatic substitution (SNAr) reaction where one fluorine atom of 2,6-difluoropyridine is displaced by ammonia. The reaction is typically performed under pressure at an elevated temperature to drive the substitution.

Experimental Protocol: Synthesis of 6-Fluoropyridin-2-amine

Parameter Value/Description Causality & Field Insights
Starting Material 2,6-DifluoropyridineCommercially available and highly activated for SNAr.
Reagent Ammonium Hydroxide (28-30%)Serves as both the nucleophile (ammonia) and the solvent. A large excess is used to favor the mono-substitution product and drive the reaction to completion.
Vessel Sealed steel pressure vesselNecessary to contain the pressure generated by heating the aqueous ammonia solution above its boiling point, which is crucial for achieving a reasonable reaction rate.
Temperature 105 °CProvides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.
Reaction Time 15 hoursAn empirically determined time to ensure high conversion. Reaction progress can be monitored by TLC or GC-MS.
Work-up Cooling in an ice bath, filtrationThe product is a solid at lower temperatures and has limited solubility in cold water, allowing for straightforward isolation by filtration.
Purification Washing with cold waterRemoves residual ammonium salts and other water-soluble impurities.
Expected Yield ~94%[1][3]The high yield is a testament to the efficiency and selectivity of this substitution reaction.

Step-by-Step Methodology:

  • In a suitable steel pressure vessel, dissolve 2,6-difluoropyridine (e.g., 50 g, 434 mmol) in concentrated ammonium hydroxide solution (e.g., 200 mL, 28-30%).

  • Seal the vessel securely and heat the mixture to 105 °C with stirring for 15 hours.

  • After the reaction period, cool the vessel to room temperature and then further cool in an ice-water bath to precipitate the product.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to afford 6-fluoropyridin-2-amine as a white solid.

Step 2: Cyclization to Form Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

This key step involves the classic condensation reaction to form the fused bicyclic system. The nucleophilic nitrogen of the 2-aminopyridine attacks the α-bromoketone, followed by an intramolecular cyclization and dehydration.

  • Reaction Principle: A Hantzsch-type pyridine synthesis variant, where the 2-aminopyridine acts as the nitrogen-containing component, reacting with ethyl 3-bromo-2-oxopropionate.

Experimental Protocol: Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (This protocol is adapted from the highly analogous synthesis of the 5-methyl derivative[4][5]).

Parameter Value/Description Causality & Field Insights
Starting Material 6-Fluoropyridin-2-amineThe precursor synthesized in Step 1.
Reagent Ethyl 3-bromo-2-oxopropionateA bifunctional reagent providing the carbon backbone for the imidazole ring and the desired ethyl ester functionality. It is moisture-sensitive and should be handled accordingly.
Solvent EthanolA common, effective solvent for this type of condensation, facilitating the dissolution of reactants and the subsequent reflux.
Temperature Reflux (~78 °C)Provides the necessary energy for both the initial SN2 reaction and the subsequent intramolecular cyclization/dehydration.
Reaction Time 6 hoursSufficient time for the reaction to proceed to completion. Monitoring by TLC is recommended.
Work-up Evaporation, addition of mild baseAfter removal of the solvent, a weak base like potassium bicarbonate (KHCO3) is added to neutralize the HBr formed during the reaction, which facilitates product precipitation.
Purification FiltrationThe product precipitates as a solid upon neutralization and can be isolated by simple filtration. Further purification can be achieved by recrystallization if necessary.
Expected Yield ~50-60% (based on analogue[4][5])Yields can be optimized by careful control of reaction conditions and purification.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 6-fluoropyridin-2-amine (1.0 eq) and ethanol (approx. 10 mL per gram of aminopyridine).

  • Add ethyl 3-bromo-2-oxopropionate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a saturated aqueous solution of a mild base such as sodium or potassium bicarbonate until the pH is approximately 8.

  • Stir the mixture for 1-3 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 2_6_DFP 2,6-Difluoropyridine Step1_Reaction S_NAr Reaction (105°C, 15h, Pressure) 2_6_DFP->Step1_Reaction NH4OH NH4OH (aq) NH4OH->Step1_Reaction 6_F_Amine 6-Fluoropyridin-2-amine Step1_Reaction->6_F_Amine Step2_Reaction Condensation/ Cyclization (Reflux, 6h) 6_F_Amine->Step2_Reaction Input Bromoester Ethyl 3-bromo-2-oxopropionate Bromoester->Step2_Reaction Target Ethyl 5-fluoroimidazo[1,2-a]- pyridine-2-carboxylate Step2_Reaction->Target

Figure 1: Overall synthetic workflow for the target intermediate.

Chemical Reactivity and Transformation into Bioactive Scaffolds

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is not an end in itself but a versatile platform for constructing more complex molecules, particularly kinase inhibitors. The two primary handles for elaboration are the ethyl ester at the C2 position and the imidazopyridine core itself, which can participate in various coupling reactions.

Hydrolysis to the Carboxylic Acid

The most common and critical transformation is the saponification of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is the immediate precursor for amide bond formation, a reaction central to the synthesis of a vast number of pharmaceuticals.

  • Reaction Principle: Base-mediated hydrolysis of the ester functionality. The choice of base (e.g., LiOH, NaOH) and solvent system is crucial to ensure complete conversion without unwanted side reactions on the heterocyclic core.

Experimental Protocol: Hydrolysis to 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (This protocol is adapted from procedures for similar imidazopyridine esters[6][7]).

Parameter Value/Description Causality & Field Insights
Starting Material Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylateThe intermediate from the previous step.
Reagent Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Strong bases that effectively hydrolyze the ester. LiOH is often preferred for its milder nature and better solubility in mixed aqueous/organic solvents.
Solvent THF/Water or Methanol/Water mixtureA mixed solvent system is required to dissolve both the organic substrate and the inorganic base, creating a homogenous reaction environment.
Temperature Room Temperature to 50 °CHydrolysis can often be achieved at room temperature, but gentle heating can accelerate the reaction. Higher temperatures should be avoided to prevent potential degradation.
Reaction Time 2-16 hoursReaction should be monitored by TLC until the starting material is fully consumed.
Work-up AcidificationAfter hydrolysis, the reaction mixture is acidified (e.g., with 1N HCl) to a pH of ~4-5. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.
Purification FiltrationThe solid carboxylic acid product is typically pure enough after filtration and washing with water.

Step-by-Step Methodology:

  • Suspend Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add an aqueous solution of LiOH (e.g., 2.0 eq, 1M solution) to the suspension.

  • Stir the mixture at room temperature for 2-16 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully add 1N HCl dropwise with stirring to adjust the pH to approximately 4-5. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Amide Coupling: Gateway to Kinase Inhibitors

The carboxylic acid is now primed for coupling with a variety of amines to form the corresponding amides. This is the key diversification step. In the context of kinase inhibitors, the amine component is often a substituted aniline, frequently containing a sulfonamide group, which can form crucial hydrogen bonds within the kinase ATP-binding site.

  • Reaction Principle: Activation of the carboxylic acid using a coupling reagent, followed by nucleophilic attack by the amine. A wide array of modern coupling reagents (e.g., HATU, HBTU, EDC) can be employed to facilitate this transformation under mild conditions, minimizing side reactions and racemization (if chiral amines are used).

Experimental Protocol: Amide Coupling with a Sulfonamide-Aniline (This protocol is adapted from the synthesis of related imidazopyridine carboxamides[6][7]).

Parameter Value/Description Causality & Field Insights
Starting Materials 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, Substituted Aniline (e.g., 4-amino-N-methylbenzenesulfonamide)The key building blocks for the final molecule.
Coupling Reagent HBTU or HATUHighly efficient uronium-based coupling reagents that rapidly form an activated ester, leading to high yields and clean reactions.
Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic organic base used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Solvent DMF (N,N-Dimethylformamide)A polar aprotic solvent that is excellent for dissolving all reaction components and facilitating the coupling reaction.
Temperature Room TemperatureMost modern coupling reactions proceed efficiently at ambient temperature.
Reaction Time 4-12 hoursTypically sufficient for complete conversion.
Work-up Aqueous work-up and extractionThe reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate.
Purification Column Chromatography or RecrystallizationRequired to isolate the pure amide product from residual reagents and byproducts.

Step-by-Step Methodology:

  • Dissolve 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the substituted aniline (1.1 eq), followed by DIPEA (3.0 eq).

  • Add the coupling reagent HBTU (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours until TLC indicates completion.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Transformation_Workflow Start Ethyl 5-fluoroimidazo[1,2-a]- pyridine-2-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Carboxylic_Acid 5-Fluoroimidazo[1,2-a]- pyridine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Coupling Amide Coupling (e.g., HBTU, DIPEA, DMF) Carboxylic_Acid->Coupling Amine R-NH2 (e.g., Substituted Aniline) Amine->Coupling Final_Product Target Amide / Kinase Inhibitor Scaffold Coupling->Final_Product

Figure 2: Key transformations of the intermediate into bioactive scaffolds.

Application in Kinase Inhibitor Drug Discovery: A Case Study Perspective

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is one of the most frequently dysregulated signaling pathways in human cancers[8][9]. The structure of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is ideally suited for the synthesis of analogs of potent pan-PI3K inhibitors like GSK2126458 (Omipalisib).

The general structure of these inhibitors consists of the imidazo[1,2-a]pyridine core, which acts as a hinge-binding motif, connected via a carboxamide linker to a substituted aryl group, often bearing a sulfonamide.

  • The Role of the 5-Fluoro Group: The fluorine atom at the 5-position is not merely a placeholder. It serves multiple critical functions in drug design:

    • Metabolic Blocking: It can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing half-life) of the final drug.

    • Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly modulate the pKa of the pyridine nitrogen, which may influence off-target activities or physical properties.

    • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with amino acid residues in the target protein's active site, potentially increasing binding affinity.

  • The C2-Carboxamide Linker: The amide bond formed from the C2-carboxylate is crucial for orienting the pendant aryl group correctly within the ATP-binding pocket of the kinase. The N-H of the amide often acts as a key hydrogen bond donor.

The synthetic pathway detailed in this guide provides a direct and efficient route to access a diverse library of potential kinase inhibitors by varying the amine component in the final amide coupling step. This allows for rapid exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate represents a high-value, strategic intermediate in medicinal chemistry. Its synthesis is straightforward and scalable, proceeding from readily available starting materials. The true power of this molecule lies in its utility as a versatile building block. The sequential hydrolysis and amide coupling reactions provide a robust and flexible platform for the synthesis of sophisticated molecules, most notably for the discovery of novel kinase inhibitors in oncology. As the demand for targeted therapeutics continues to grow, the importance of privileged scaffolds like the 5-fluoro-imidazo[1,2-a]pyridine core, and the intermediates used to construct them, will only increase. This guide provides the foundational knowledge and practical protocols for researchers to leverage this powerful chemical tool in their own drug discovery programs.

References

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Yao, J.-H., Wang, L.-F., Guo, B., An, K., & Guan, J.-N. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Segodi, R. S. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG).
  • Yao, J. H., Wang, L. F., Guo, B., An, K., & Guan, J. N. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1999. [Link]

  • Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PubChem. [Link]

  • GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. (2015). New Drug Approvals. [Link]

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  • Martínez-González, S., Hernández, A. I., Varela, C., Rodríguez-Arístegui, S., Alvarez, R. M., García, A. B., ... & Pastor, J. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1874–1878. [Link]

  • Wang, M., Gao, M., Miller, K. D., Sledge, G. W., & Zheng, Q. H. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & medicinal chemistry letters, 22(4), 1569–1574. [Link]

  • US Patent for Pharmaceutical compositions and their use for treatment of cancer and autoimmune diseases. (2016).
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Sources

Exploratory

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile starting point...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how modifications to this core structure influence biological activity across various therapeutic areas, supported by experimental data and mechanistic insights.

The Architectural Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring at the 1 and 2 positions.[3] This arrangement results in a planar, aromatic structure with a unique distribution of electron density, making it an attractive pharmacophore for interacting with a variety of biological targets. The numbering of the scaffold, crucial for discussing substituent effects, is as follows:

Caption: Numbering of the Imidazo[1,2-a]pyridine scaffold.

The key to unlocking the therapeutic potential of this scaffold lies in understanding how substituents at various positions (C-2, C-3, C-5, C-6, C-7, and C-8) modulate its interaction with biological targets.

Anticancer Activity: A Multifaceted Approach

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in cancer progression.[4][5]

Targeting Tubulin Polymerization

A prominent mechanism of action for several anticancer imidazo[1,2-a]pyridine compounds is the inhibition of tubulin polymerization.[6][7] These agents bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

Structure-Activity Relationship for Tubulin Inhibitors:

A detailed SAR study on 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives revealed several key features for potent antitubulin activity:[6]

  • C-5 and C-7 Positions: Substitution with aryl groups at these positions is crucial for activity. The nature and substitution pattern of these aryl rings significantly influence potency.

  • C-8 Position: The presence of a carbonitrile group at this position enhances antiproliferative activity.

  • Linker Modification: Replacing the olefinic group in combretastatin A-4 (a known tubulin inhibitor) with a pyridine fragment has yielded potent diarylpyridine analogues.[8]

Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
7e 5,7-diaryl, 8-carbonitrileVarious0.01 - 3.2[6]
5b Novel derivativeJurkat0.060[7]
IP-5 N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineHT-29 (Colon)4.15 ± 2.93[9]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[9]
13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazolineHCC8270.09[10]
Kinase Inhibition: A Targeted Approach

Imidazo[1,2-a]pyridines have been successfully developed as inhibitors of various kinases that are often dysregulated in cancer.[11][12]

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival, and its aberrant activation is common in many cancers.[13] Several imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors.[10][14]

  • SAR for PI3Kα Inhibitors: Optimization of a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine scaffold led to a more than 300-fold increase in inhibitory activity. Further modifications resulted in a thiazole derivative with high selectivity for the p110α isoform of PI3K.[14] A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also showed potent PI3Kα inhibition, with compound 13k exhibiting an IC50 of 1.94 nM.[10]

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are key regulators of the cell cycle, and their inhibition is a valid strategy for cancer therapy. Exploration of the SAR of imidazo[1,2-a]pyridine derivatives has led to the discovery of potent and selective CDK2 inhibitors.[11] Understanding the substitution patterns that allow for modification of physical properties is crucial for in vivo optimization.[11]

Mer/Axl Kinase Inhibition:

Dual inhibitors of Mer and Axl kinases are being investigated to enhance immuno-oncology therapies. Structure-based design of an imidazo[1,2-a]pyridine series led to a highly selective in vivo probe compound. The N-methyl group on the amine linker was found to be essential for Mer potency.[15]

anticancer_pathways cluster_0 Imidazo[1,2-a]pyridine Derivatives cluster_1 Cellular Targets cluster_2 Cellular Effects IAP Imidazo[1,2-a]pyridine Derivatives Tubulin Tubulin IAP->Tubulin Inhibition PI3K PI3K IAP->PI3K Inhibition CDK CDK IAP->CDK Inhibition Mer_Axl Mer/Axl Kinase IAP->Mer_Axl Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Pathway_Inhibition PI3K/Akt/mTOR Pathway Inhibition PI3K->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Immune_Modulation Immune Modulation Mer_Axl->Immune_Modulation Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Pathway_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanisms of Imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have shown promise as antibacterial, antifungal, and antitubercular agents.[1][16][17]

Antibacterial and Antifungal Activity

SAR studies have indicated that the antimicrobial activity of these compounds is influenced by substituents at the C-2 and C-7 positions.[1] For instance, the nature of the group on a phenyl ring at the C-2 position and the substituent at the C-7 position are key determinants of activity against both Gram-positive and Gram-negative bacteria.[1] A series of azo-linked imidazo[1,2-a]pyridine derivatives were synthesized, with some compounds showing potent antibacterial and antibiofilm activities.[16] Molecular docking studies suggest that these compounds may target the bacterial GyrB protein.[16]

Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent agents against Mycobacterium tuberculosis.[18] SAR exploration revealed that bulky and more lipophilic biaryl ethers at specific positions lead to nanomolar potency.[17] These compounds have shown efficacy against both replicating and non-replicating forms of the bacterium.[17]

Antiviral Activity: A New Frontier

The antiviral potential of imidazo[1,2-a]pyridines is an expanding area of research.

Anti-Influenza Virus Activity

Novel imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[19] SAR analysis of the imidazo[1,2-a]pyridine-3-carboxamide scaffold identified key structural features, including specific substitution patterns and linker types, that significantly enhance inhibitory potency.[19] Molecular docking studies have shown interactions with key residues in the PAC domain of the polymerase.[19]

Activity Against Other Viruses

Imidazo[1,2-a]pyridines bearing a thioether side chain at the C-3 position have demonstrated high activity against human cytomegalovirus and varicella-zoster virus.[20]

Synthetic Methodologies: Building the Core

A variety of synthetic routes have been developed for the preparation of the imidazo[1,2-a]pyridine scaffold, allowing for diverse substitutions.

Classical and Modern Synthetic Approaches
  • Tschitschibabin Reaction: The classical synthesis involves the condensation of 2-aminopyridine with α-haloketones.[3]

  • Multicomponent Reactions: Three-component coupling reactions of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide an efficient route to a broad range of derivatives.[3]

  • Catalyst-Free and Greener Methods: Recent advancements include catalyst- and solvent-free reactions of α-bromo/chloroketones with 2-aminopyridines at moderate temperatures.[3] Ultrasound-assisted C-H functionalization in water has also been reported as a green synthetic method.[21]

  • Cascade Reactions: The reaction of nitroolefins with 2-aminopyridines in the presence of a Lewis acid like FeCl3 offers a straightforward method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines.[3][18]

synthesis_workflow cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Product Aminopyridine 2-Aminopyridine Condensation Condensation (Tschitschibabin) Aminopyridine->Condensation Multicomponent Multicomponent Reaction Aminopyridine->Multicomponent Cascade Cascade Reaction Aminopyridine->Cascade Haloketone α-Haloketone Haloketone->Condensation Aldehyde Aldehyde Aldehyde->Multicomponent Alkyne Terminal Alkyne Alkyne->Multicomponent Nitroolefin Nitroolefin Nitroolefin->Cascade IAP_Core Imidazo[1,2-a]pyridine Core Condensation->IAP_Core Multicomponent->IAP_Core Cascade->IAP_Core

Caption: Key synthetic routes to the Imidazo[1,2-a]pyridine core.

Experimental Protocols: A Practical Guide

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via Condensation

This protocol is a generalized representation based on common synthetic methods.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of α-Haloketone: Add the corresponding α-haloketone (1.1 eq) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period (e.g., 2-24 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

In Vitro Anticancer Activity Evaluation: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized compounds.[22][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Novel Target Identification: Exploring the potential of these compounds to modulate new and challenging biological targets.

  • Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography to design more potent and selective inhibitors.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing drugs to overcome resistance and enhance efficacy.

References

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Foundational

The Strategic Imperative of Fluorine Substitution in Modulating Imidazo[1,2-a]pyridine Bioactivity

An In-depth Technical Guide for Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic heterocyclic system is featured in well-known drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent), demonstrating its remarkable therapeutic versatility.[3][4] The continuous evolution of drug discovery demands strategies to refine and enhance the properties of such core scaffolds. Among the most powerful tools available to medicinal chemists is the strategic incorporation of fluorine.

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacological profile.[5] This guide provides a comprehensive analysis of the role of fluorine substitution in tailoring the bioactivity of imidazo[1,2-a]pyridine derivatives, offering field-proven insights into how this unique element can be leveraged to overcome common drug development hurdles, including poor metabolic stability, low bioavailability, and off-target effects.

Pillar 1: The Physicochemical Impact of Fluorine—Beyond Simple Bioisosterism

The strategic replacement of hydrogen or hydroxyl groups with fluorine, a concept known as bioisosterism, is a foundational tactic in drug design.[6][7][8] However, the influence of fluorine extends far beyond steric mimicry. Its extreme electronegativity, combined with its relatively small van der Waals radius (intermediate between hydrogen and oxygen), allows for precise modulation of a molecule's electronic and conformational properties.[7]

Key effects of fluorination include:

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms, a common feature in the imidazo[1,2-a]pyridine scaffold.[9] This reduction in basicity can be critical for improving oral bioavailability by mitigating P-glycoprotein (Pgp) mediated efflux and can alter drug-target interactions governed by ionization state.

  • Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Introducing fluorine at a metabolically vulnerable position can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and systemic exposure.[5]

  • Alteration of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and improve absorption.[5][9] However, the effect is context-dependent, and the strategic placement of fluorine can be used to fine-tune the balance between lipophilicity and solubility.[9]

  • Conformational Control and Target Binding: Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects. It can also participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and orthogonal multipolar C-F···C=O interactions, which can lead to enhanced potency and selectivity.[8][10]

G cluster_0 Core Scaffold cluster_1 Strategic Intervention cluster_2 Physicochemical Modulation cluster_3 Desired Biological Outcomes ImidazoPyridine Imidazo[1,2-a]pyridine Fluorine Fluorine Substitution pKa Lower pKa Fluorine->pKa Metabolism Block Metabolism Fluorine->Metabolism Lipophilicity Increase Lipophilicity Fluorine->Lipophilicity Binding Alter Binding Interactions Fluorine->Binding Bioavailability Improved Bioavailability pKa->Bioavailability Reduces Pgp Efflux HalfLife Longer Half-Life Metabolism->HalfLife Prevents Oxidation Lipophilicity->Bioavailability Enhances Permeability Potency Enhanced Potency Binding->Potency Optimizes Fit Selectivity Greater Selectivity Binding->Selectivity Optimizes Fit

Caption: The strategic impact of fluorine substitution on drug properties.

Pillar 2: Enhancing Pharmacokinetic Profiles through Fluorination

A promising drug candidate can fail due to a poor pharmacokinetic (PK) profile. Fluorination of the imidazo[1,2-a]pyridine scaffold has proven to be a highly effective strategy for overcoming these PK-related challenges.

Blocking Metabolic Hotspots

The non-fluorinated drug zolpidem undergoes extensive first-pass metabolism, primarily by CYP3A4 (~61%), CYP2C9 (~22%), and CYP1A2 (~14%), leading to inactive metabolites and a short half-life of 2-3 hours.[11][12][13] This rapid elimination is suitable for a hypnotic agent but problematic for indications requiring sustained exposure.

Research into fluorinated zolpidem analogues for potential use as long-acting antipsychotics demonstrates the power of this approach.[14][15] By introducing fluorine onto the phenyl ring, metabolic oxidation at that site is blocked. This modification leads to compounds with significantly enhanced metabolic stability in human liver microsomes and a longer duration of biological activity compared to the parent drug.[14][15][16]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridine Analogues

Compound Structure Key Feature t½ in Human Liver Microsomes (min) Reference
Zolpidem 2-(p-tolyl) substituent Non-fluorinated ~20-30 [11][13]

| Analogue 26 | 2-(4-fluorophenyl) substituent | Fluorinated | >120 |[14][16] |

Improving Oral Bioavailability by Reducing Pgp Efflux

P-glycoprotein (Pgp) is an efflux pump that can severely limit the oral absorption and brain penetration of basic compounds. A study on imidazo[1,2-a]pyridine-based inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) provides a compelling case study.[17] The initial lead compound, possessing a piperidine moiety, had a high pKa of 9.3 and suffered from poor oral exposure due to significant Pgp efflux.[17]

The strategic introduction of a single fluorine atom onto the piperidine ring lowered the pKa to 7.4. This seemingly minor change dramatically reduced Pgp-mediated efflux and, consequently, improved oral bioavailability in rats from 4% to 31%.[17]

Table 2: Pharmacokinetic Profile Improvement via Fluorination

Compound Key Feature pKa Pgp Efflux Ratio Oral Bioavailability (Rat, %) Reference
11 Non-fluorinated piperidine 9.3 5.7 4% [17]

| trans-27 | Fluorinated piperidine | 7.4 | Not Reported (Reduced) | 31% |[17] |

Pillar 3: Fine-Tuning Pharmacodynamics and Target Engagement

The precise placement of fluorine can have a profound impact on a compound's interaction with its biological target, influencing potency and selectivity.

Case Study: Antitubercular Imidazo[1,2-a]pyridines

The development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb) highlights the structure-activity relationship (SAR) driven by fluorination.[18][19][20] In this series, attaching larger, more lipophilic biaryl ethers to the core scaffold resulted in nanomolar potency.[18][20] Specifically, the introduction of a fluorine atom onto the distal phenyl ring (compound 18 ) yielded outstanding potency, with a Minimum Inhibitory Concentration (MIC) of 0.004 µM, surpassing the potency of other analogues and clinical candidates.[18][21]

Table 3: SAR of Fluorination in Antitubercular Imidazo[1,2-a]pyridines

Compound R Group (at position 7) R' Group (on biaryl ether) Mtb MIC (µM) Reference
15 -CH₃ -H 0.02 [18]
16 -CH₃ -Cl 0.006 [18][21]

| 18 | -CH₃ | -F | 0.004 |[18][21] |

Mechanism of Action: Modulating Kinase Pathways

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in anticancer research. Several studies have shown that these compounds can inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[22] The introduction of fluorine can enhance the binding affinity to the ATP-binding site of these kinases, leading to more effective pathway inhibition, cell cycle arrest, and apoptosis in cancer cells.[22]

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Inhibition Point cluster_3 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (Blocked) mTOR->Proliferation Inhibitor Fluorinated Imidazo[1,2-a]pyridine Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Apoptosis Apoptosis (Induced)

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridines.

Pillar 4: Synthetic Methodologies and Experimental Protocols

The successful implementation of fluorination strategies relies on robust and efficient synthetic chemistry.

Synthetic Approaches

Two primary strategies are employed for the synthesis of fluorinated imidazo[1,2-a]pyridines:

  • Convergent Synthesis: This approach utilizes commercially available fluorinated building blocks, such as 2-amino-4-fluoropyridine, which are then cyclized to form the core scaffold.[23]

  • Late-Stage Fluorination: This powerful technique involves introducing fluorine directly onto a pre-formed imidazo[1,2-a]pyridine ring system. Electrophilic fluorinating reagents, most notably Selectfluor®, are commonly used to regioselectively install a fluorine atom at the C3 position, which is electronically rich and susceptible to electrophilic attack.[24]

Experimental Protocol: Late-Stage C3-Fluorination

This protocol is adapted from a reported method for the regioselective fluorination of 2-phenylimidazo[1,2-a]pyridines using Selectfluor®.[24]

Objective: To synthesize 3-fluoro-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv)

  • Chloroform (CHCl₃) / Deionized Water (H₂O) (3:1 v/v)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (e.g., 38.8 mg, 0.2 mmol).

  • Add the solvent mixture of CHCl₃/H₂O (2 mL, 3:1 ratio).

  • Cool the flask to 0 °C in an ice bath.

  • Add DMAP (24.4 mg, 0.2 mmol, 1.0 equiv) and Selectfluor® (141.7 mg, 0.4 mmol, 2.0 equiv) to the cooled mixture under ambient air.

  • Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding 5 mL of saturated aqueous Na₂CO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-fluorinated product.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a fluorinated imidazo[1,2-a]pyridine derivative in human liver microsomes (HLM).

Materials:

  • Test compound (fluorinated imidazo[1,2-a]pyridine)

  • Human Liver Microsomes (HLM), e.g., pooled from 50 donors

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • Incubator/water bath set to 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLM (final protein concentration e.g., 0.5 mg/mL) to pre-warmed phosphate buffer (37 °C).

  • Initiate the metabolic reaction by adding the test compound to the HLM mixture (final concentration e.g., 1 µM). Pre-incubate for 5 minutes at 37 °C.

  • Start the reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of an internal standard.

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Calculate the in vitro half-life (t½) by plotting the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used in the equation: t½ = 0.693 / -k.

Conclusion and Future Directions

The strategic incorporation of fluorine is an indispensable tool for optimizing the drug-like properties of the versatile imidazo[1,2-a]pyridine scaffold. As demonstrated, fluorination provides a rational and effective means to enhance metabolic stability, improve oral bioavailability, and modulate target potency. The success of this strategy is contingent upon a deep understanding of the context-dependent effects of fluorine's position and the specific biological target.

Future research will likely focus on the use of more complex fluorine-containing motifs (e.g., -CF₃, -OCF₃, -SCF₃) to further expand the accessible chemical space and on the development of novel late-stage fluorination techniques that offer even greater precision and control. As our understanding of fluorine's subtle yet powerful influence grows, it will continue to be a critical element in the design of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

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Exploratory

An In-depth Technical Guide to Predicting the Mechanism of Action of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This bicyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is featured in several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives, which encompasses antimicrobial, anti-inflammatory, and anticancer properties, underscores the versatility of this chemical framework.[4][5][6] This guide provides an in-depth analysis of a specific derivative, Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and outlines a predictive framework for its mechanism of action, supported by a comprehensive plan for experimental validation.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the predicted biological targets of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, with a primary focus on its potential role as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a well-established target for this class of compounds.[7][8] Furthermore, alternative potential mechanisms will be explored, reflecting the diverse bioactivities of the imidazo[1,2-a]pyridine family.

Core Hypothesis: GABA-A Receptor Modulation

The structural similarity of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate to known GABA-A receptor modulators, such as Zolpidem, forms the basis of our primary hypothesis.[3] The imidazo[1,2-a]pyridine core is a key pharmacophore for interaction with the benzodiazepine binding site on the GABA-A receptor.[7] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[8] Positive allosteric modulators of this receptor, like the benzodiazepines and Z-drugs (e.g., Zolpidem), enhance the effect of GABA, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.[3][8]

The presence of a fluorine atom at the 5-position and an ethyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring in the topic compound is anticipated to influence its binding affinity and selectivity for different GABA-A receptor subtypes. The nature and position of substituents on the imidazo[1,2-a]pyridine ring are known to modulate the pharmacological profile, for instance, conferring selectivity for α1-containing receptors (associated with sedation) versus α2/α3-containing receptors (linked to anxiolysis).[8]

Predicted Signaling Pathway

The predicted signaling pathway for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, assuming it acts as a positive allosteric modulator of the GABA-A receptor, is depicted below.

GABA-A Receptor Modulation Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_A_R GABA-A Receptor Cl_channel Chloride Channel Opening GABA_A_R->Cl_channel Enhances Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Neuronal Inhibition Hyperpolarization->Inhibition Compound Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate Compound->GABA_A_R Binds to allosteric site GABA->GABA_A_R Binds to orthosteric site

Caption: Predicted signaling pathway of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a GABA-A receptor positive allosteric modulator.

Experimental Validation Protocols

To rigorously test the hypothesis of GABA-A receptor modulation, a tiered experimental approach is proposed.

Tier 1: In Vitro Characterization
1.1 Radioligand Binding Assays

This initial step aims to determine if the compound binds to the benzodiazepine site on the GABA-A receptor.

Protocol:

  • Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand specific for the benzodiazepine binding site (e.g., [³H]flunitrazepam or [³H]Ro 15-1788).

    • Add increasing concentrations of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate to compete with the radioligand.

    • Include a known benzodiazepine (e.g., diazepam) as a positive control.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam).

  • Detection and Analysis:

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

ParameterDescription
Radioligand [³H]flunitrazepam or [³H]Ro 15-1788
Tissue Source Rat/mouse whole brain or specific regions (cortex, cerebellum)
Positive Control Diazepam
Outcome Determination of binding affinity (Ki) to the benzodiazepine site.
1.2 Electrophysiological Assays

These assays will determine the functional effect of the compound on GABA-A receptor activity.

Protocol:

  • Cell Culture: Use cell lines stably expressing specific subtypes of human recombinant GABA-A receptors (e.g., HEK293 cells expressing α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2 subunits). This allows for the determination of subtype selectivity.

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings from the transfected cells.

    • Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline chloride current.

    • Co-apply increasing concentrations of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate with GABA.

    • Measure the potentiation of the GABA-induced current.

  • Data Analysis:

    • Calculate the percentage enhancement of the GABA-evoked current at each concentration of the test compound.

    • Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax).

Receptor SubtypePredicted Effect
α1β2γ2 Potentiation may indicate sedative/hypnotic potential.
α2β2γ2/α3β2γ2 Potentiation may suggest anxiolytic potential.[9]
α5β2γ2 Lack of potentiation is often desirable to avoid effects on cognition.
Tier 2: Cellular and Ex Vivo Assays
2.1 Measurement of Chloride Ion Flux

This assay provides a higher-throughput method to assess the functional activity of the compound on GABA-A receptors.

Protocol:

  • Cell Loading: Load cells expressing GABA-A receptors with a halide-sensitive fluorescent indicator (e.g., MEQ or SPQ).

  • Assay:

    • Establish a baseline fluorescence.

    • Apply GABA (EC10-EC20) in the presence and absence of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

    • The influx of chloride ions will quench the fluorescence.

  • Analysis:

    • Measure the rate of fluorescence quench to determine the extent of chloride channel opening.

    • Quantify the potentiation of the GABA-induced chloride influx.

Experimental Workflow Diagram

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Characterization cluster_tier2 Tier 2: Cellular & Ex Vivo Assays Binding Radioligand Binding Assay (Determine Ki) Electrophysiology Patch-Clamp Electrophysiology (Determine EC50, Emax, Subtype Selectivity) Binding->Electrophysiology Confirm Functional Activity Chloride_Flux Chloride Ion Flux Assay (Functional Confirmation) Electrophysiology->Chloride_Flux Higher Throughput Validation Hypothesis Hypothesis: GABA-A Receptor Modulator Hypothesis->Binding Test Binding

Caption: Tiered experimental workflow for validating the primary hypothesis.

Alternative Mechanistic Predictions

While GABA-A receptor modulation is the most probable mechanism, the diverse biological activities of the imidazo[1,2-a]pyridine scaffold warrant consideration of alternative targets, particularly in the context of anti-infective and anti-cancer research.[5][10]

Anti-tubercular Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[11][12] A key target for some of these compounds is the cytochrome bc1 complex (QcrB), a component of the electron transport chain essential for cellular respiration and ATP synthesis.[12][13]

Experimental Validation:

  • Whole-cell screening: Determine the minimum inhibitory concentration (MIC) of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate against M. tuberculosis H37Rv.

  • Target-based assays: If active, assess the inhibitory effect on the QcrB complex using isolated mycobacterial membranes and measuring oxygen consumption.

Anticancer Activity

Imidazo[1,2-a]pyridines have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[6]

Experimental Validation:

  • Cancer cell line screening: Evaluate the cytotoxic/cytostatic activity of the compound against a panel of human cancer cell lines (e.g., NCI-60 panel).

  • Kinase inhibition assays: If cytotoxic, screen the compound against a broad panel of kinases to identify potential targets.

Conclusion

Based on a thorough analysis of the existing literature on the imidazo[1,2-a]pyridine scaffold, the most probable mechanism of action for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is the positive allosteric modulation of GABA-A receptors. This prediction is strongly supported by the structural similarity to known CNS-active drugs.[3][14] The proposed tiered experimental plan provides a robust framework for validating this hypothesis, starting with in vitro binding and functional assays and progressing to cellular and potentially in vivo studies. The exploration of alternative mechanisms, such as anti-tubercular or anticancer activity, reflects a comprehensive approach to drug discovery and acknowledges the remarkable therapeutic versatility of the imidazo[1,2-a]pyridine core. The successful elucidation of the mechanism of action for this compound will be crucial for its further development as a potential therapeutic agent.

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  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. (2019). European Journal of Medicinal Chemistry, 178, 715–725. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2024). Molecules, 29(12), 2848. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). Chinese Journal of Organic Chemistry, 34(1), 154. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2015). Current Medicinal Chemistry, 22(20), 2419–2434. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega, 8(21), 18880–18893. [Link]

  • Ethyl imidazo[1,2-a]pyridine-5-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate from 2-amino-6-fluoropyridine: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved th...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through the cyclization of 2-amino-6-fluoropyridine with ethyl bromopyruvate. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocycles that are of significant interest in pharmaceutical research due to their diverse biological activities.[1] This core structure is present in several commercially available drugs. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Therefore, the synthesis of fluorinated imidazo[1,2-a]pyridine derivatives, such as Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, is of considerable importance for the development of novel therapeutic agents.

This guide details a robust and reproducible method for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, starting from the readily available 2-amino-6-fluoropyridine and ethyl bromopyruvate.

Mechanistic Insights: The Tschitschibabin Reaction for Imidazo[1,2-a]pyridine Synthesis

The formation of the imidazo[1,2-a]pyridine ring system in this synthesis proceeds via a well-established pathway analogous to the Tschitschibabin reaction. The reaction is a condensation between a 2-aminopyridine derivative and an α-halocarbonyl compound.

The plausible mechanism for this reaction involves a series of steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-6-fluoropyridine on the electrophilic carbon of the α-bromoketone (ethyl bromopyruvate). This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic imidazo[1,2-a]pyridine ring system.

The presence of an electron-withdrawing group, such as the fluorine atom on the pyridine ring, can influence the rate of the reaction.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-amino-6-fluoropyridine C Pyridinium Salt Intermediate A->C Endocyclic N attack B Ethyl Bromopyruvate B->C D Cyclic Intermediate C->D Exocyclic N attack on C=O E Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate D->E - H₂O Experimental_Workflow start Start reactants 1. Combine 2-amino-6-fluoropyridine, ethyl bromopyruvate, and NaHCO₃ in ethanol. start->reactants reflux 2. Reflux the reaction mixture. reactants->reflux monitor 3. Monitor reaction progress by TLC. reflux->monitor workup 4. Cool, filter, and concentrate the reaction mixture. monitor->workup Reaction Complete extraction 5. Dissolve residue in EtOAc and wash with water. workup->extraction dry 6. Dry organic layer with Na₂SO₄ and concentrate. extraction->dry purify 7. Purify the crude product by column chromatography. dry->purify characterize 8. Characterize the final product. purify->characterize end End characterize->end

Sources

Application

Application Notes and Protocols: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a Key Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Design The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing inhibitors that target the ATP-binding site of various protein kinases.[4] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4][5]

This guide focuses on a particularly valuable derivative, Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate . The strategic incorporation of a fluorine atom at the 5-position and an ethyl carboxylate at the 2-position provides medicinal chemists with a versatile platform for synthesizing potent and selective kinase inhibitors.

The Significance of Fluorine Substitution: The introduction of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties.[6] Fluorine's high electronegativity can modulate the basicity of nearby nitrogen atoms, influencing solubility and cell permeability. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to improved in vivo half-life.[6] In the context of kinase inhibitors, fluorine can also form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.[6]

The Versatility of the Ethyl Carboxylate Group: The ethyl carboxylate at the 2-position serves as a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which then opens up a vast array of synthetic possibilities, most notably the formation of amide bonds through coupling with various amines. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against the target kinase.

This document will provide a detailed technical guide on the application of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate in the synthesis of kinase inhibitors, with a specific focus on the synthesis of a potent PI3K/mTOR dual inhibitor, Omipalisib (GSK2126458).[6][7][8]

Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9] Aberrant activation of this pathway is one of the most common molecular alterations in human cancers, making it a highly attractive target for therapeutic intervention.[4][10] Dual inhibition of both PI3K and mTOR can lead to a more profound and durable anti-tumor response by blocking signaling at two key nodes.[2] Omipalisib is a potent, orally bioavailable inhibitor of both PI3K and mTOR.[5][11]

Synthetic Workflow: From Starting Material to a Potent Kinase Inhibitor

The following section outlines the synthetic strategy to produce a potent kinase inhibitor, structurally analogous to Omipalisib, starting from Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The overall workflow involves three key transformations:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: Formation of the core heterocyclic system.

  • Hydrolysis of the Ethyl Ester: Conversion of the ester to a carboxylic acid to enable subsequent coupling.

  • Amide Bond Formation: Coupling of the carboxylic acid with a suitable amine to yield the final kinase inhibitor.

Diagram of the Synthetic Workflow:

G A Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate B Step 1: Hydrolysis A->B NaOH or LiOH, EtOH/H2O, Reflux C 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid B->C D Step 2: Amide Coupling C->D Coupling Agent (e.g., HATU, DCC), Base, Amine E Target Kinase Inhibitor (e.g., Omipalisib analog) D->E F Key Amine Fragment F->D

Caption: Synthetic workflow from the starting material to the target kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core, which is the commercially available starting material for the subsequent steps. The reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][12]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-fluoropyridine112.101.12 g10 mmol
Ethyl 3-bromo-2-oxopropanoate211.022.53 g12 mmol
Anhydrous Ethanol46.0750 mL-
Anhydrous Potassium Carbonate138.212.76 g20 mmol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-fluoropyridine (1.12 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the 2-amino-6-fluoropyridine is completely dissolved.

  • Add ethyl 3-bromo-2-oxopropanoate (2.53 g, 12 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Expected Outcome:

A white to off-white solid. The yield is typically in the range of 50-60%.

Protocol 2: Hydrolysis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid, a critical intermediate for amide coupling.[4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate208.182.08 g10 mmol
Lithium Hydroxide (LiOH)23.950.48 g20 mmol
Ethanol46.0730 mL-
Water18.0210 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (2.08 g, 10 mmol) in ethanol (30 mL).

  • Add a solution of lithium hydroxide (0.48 g, 20 mmol) in water (10 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Expected Outcome:

A white to pale yellow solid with a typical yield of over 90%.

Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Analogous to Omipalisib

This protocol describes the final amide bond formation to yield a potent kinase inhibitor. This example uses a representative amine fragment that would lead to a structure analogous to Omipalisib.[13][14][15]

Reaction Scheme:

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Perspectives

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic fluorination and functional handle for amide coupling provide a robust platform for generating libraries of compounds for screening and lead optimization. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics targeting a wide range of kinases involved in human diseases. Further exploration of different amine fragments for the amide coupling step will undoubtedly lead to the discovery of new kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]

  • GSK 2126458, Omipalisib, PI3K/mTOR inhibitor | New Drug Approvals. Available at: [Link]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC - PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]

  • Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem - NIH. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PMC - NIH. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed. Available at: [Link]

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Method

Application Notes & Protocols: Leveraging Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate for the Synthesis of Next-Generation PI3K Inhibitors

Introduction: Targeting a Critical Oncogenic Pathway The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Oncogenic Pathway

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN, is a hallmark of numerous human cancers, making it one of the most critical targets in modern oncology drug discovery.[2][3] The PI3K/AKT/mTOR cascade, when aberrantly activated, promotes unchecked cell proliferation and resistance to apoptosis, driving tumorigenesis.[1]

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating potent activity against various kinases. This has led to a strategic "scaffold hopping" approach from earlier inhibitor classes, such as the benzimidazole-based inhibitor ZSTK474, to the imidazo[1,2-a]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

This document provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate , a key building block for the synthesis of novel PI3K inhibitors. We will explore the underlying scientific rationale, provide validated, step-by-step synthetic protocols, and discuss the critical aspects of reaction design and execution.

The PI3K/AKT/mTOR Signaling Pathway: A Visual Overview

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[3][6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B) and PDK1, to the cell membrane.[6] This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately leading to increased cell survival, growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3][7]

PI3K_Pathway RTK Growth Factor Receptor (RTK/GPCR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (mTORC1, GSK3β, etc.) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates PDK1->AKT Phosphorylates CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse

Caption: The PI3K/AKT/mTOR signaling cascade.

Synthetic Strategy: From Building Block to Potent Inhibitor

The synthetic utility of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate lies in its ester functionality, which serves as a versatile handle for elaboration into the final inhibitor. The general strategy involves a two-step sequence:

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This step "unmasks" the reactive functional group necessary for the subsequent coupling reaction.

  • Amide Coupling: The newly formed carboxylic acid is coupled with a carefully selected primary or secondary amine. This amine fragment is typically the other key pharmacophoric element of the target PI3K inhibitor, often designed to interact with other regions of the ATP-binding pocket.

This robust and modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by simply varying the amine coupling partner.[2][8]

Synthesis_Workflow Start Ethyl 5-fluoroimidazo [1,2-a]pyridine-2-carboxylate Step1 Step 1: Saponification Start->Step1 Intermediate 5-Fluoroimidazo[1,2-a] pyridine-2-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Amine Amine Fragment (R-NH2) Amine->Step2 Final Target PI3K Inhibitor Step2->Final

Caption: General synthetic workflow for PI3K inhibitors.

Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheets (SDS) for all reagents before use.[9][10]

Protocol 1: Saponification of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Rationale: This protocol details the hydrolysis of the ethyl ester to the key carboxylic acid intermediate. Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and the ease of removing lithium salts during workup. A mixed solvent system of tetrahydrofuran (THF) and water ensures solubility for both the organic starting material and the inorganic base.

Materials:

  • Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)

  • Tetrahydrofuran (THF), ACS grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

  • Add THF and Water in a 3:1 to 2:1 ratio (e.g., 10 mL THF and 5 mL water per gram of starting material). Stir until the solid is fully dissolved.

  • Add LiOH·H₂O portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor Progress: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent) or LC-MS.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH ~3-4 by adding 1M HCl. A precipitate of the carboxylic acid product should form.

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the solid under high vacuum to yield 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. The product can be used in the next step, often without further purification if purity is >95% by LC-MS.

Protocol 2: HATU-Mediated Amide Coupling

Rationale: Amide bond formation is one of the most common and crucial reactions in medicinal chemistry.[11][12] While many coupling reagents exist, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for this protocol due to its high efficiency, fast reaction times, and effectiveness with a broad range of substrates, including potentially less reactive amines.[13][14] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling. Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

Materials:

  • 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv)

  • Desired amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and HATU.

  • Add anhydrous DMF and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Slowly add DIPEA dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor Progress: Track the formation of the product by TLC or LC-MS. The reaction is typically complete when the starting carboxylic acid is no longer detectable.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

  • Characterization: Confirm the identity and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results for the protocols described. Actual yields may vary based on the specific amine used in the coupling step.

ParameterProtocol 1: SaponificationProtocol 2: Amide CouplingReference
Key Reagents LiOH·H₂O, THF/H₂OHATU, DIPEA, DMF[8][13][14]
Temperature Room TemperatureRoom Temperature[14]
Reaction Time 2 - 4 hours1 - 3 hours[13][15]
Typical Yield > 90%55% - 90%[13][15]
Typical Purity > 95% (after workup)> 95% (after chromatography)[13]

Conclusion

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a highly valuable and versatile starting material for the construction of novel PI3K inhibitors. The synthetic route, centered around a robust saponification and an efficient HATU-mediated amide coupling, provides a reliable and modular platform for drug discovery programs. By explaining the rationale behind the chosen conditions and providing detailed, validated protocols, this guide empowers researchers to accelerate the development of new therapeutics targeting the critical PI3K signaling pathway.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Creative Diagnostics. (2024). PI3K-AKT Signaling Pathway. [Link]

  • Gamage, S. A., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. [Link]

  • Bio-Techne. PI3K / Akt Signaling. [Link]

  • Manning, B. D., & Cantley, L. C. (2007). PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • CUSABIO. PI3K-Akt signaling pathway. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Gamage, S. A., et al. (2019). Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. ResearchGate. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Vanga, R. R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • ResearchGate. (2019). Structures of ZSTK474 and related phosphatidylinositol 3-kinase inhibitors. [Link]

  • Kwegyir-Afful, A. K., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

  • Liu, K., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Liu, K., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Richardson, S. K., et al. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

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Application

Application Notes and Protocols: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Drug Discovery Library Synthesis

Authored by: A Senior Application Scientist Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, frequently recognized...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This nitrogen-fused bicyclic system is a key structural component in several marketed drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine.[3][4][5] The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting a wide array of pharmacological activities, such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][5][6]

The synthetic tractability of the imidazo[1,2-a]pyridine ring system allows for extensive chemical modification, making it an ideal framework for the construction of diverse chemical libraries for high-throughput screening.[3][4] The introduction of various substituents at different positions of the bicyclic core can significantly modulate the compound's physicochemical properties and biological activity. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This document provides a detailed guide on the synthesis and application of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate , a key building block for the generation of novel chemical libraries aimed at discovering next-generation therapeutics.

Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be efficiently achieved through the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. This classical and robust method provides a direct route to the desired imidazo[1,2-a]pyridine core.[7][8] The following protocol details a reliable procedure for the preparation of this key intermediate.

Synthetic Scheme

Synthesis_of_Ethyl_5_fluoroimidazo_1_2_a_pyridine_2_carboxylate cluster_reactants Reactants cluster_product Product 6_fluoro_2_aminopyridine 6-Fluoro-2-aminopyridine reaction_step Cyclocondensation (e.g., NaHCO3, Ethanol, Reflux) 6_fluoro_2_aminopyridine->reaction_step ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->reaction_step target_compound Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate reaction_step->target_compound

Caption: Synthetic route to Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Fluoro-2-aminopyridine≥98%e.g., Sigma-Aldrich
Ethyl bromopyruvate≥97%e.g., Alfa Aesar
Sodium bicarbonate (NaHCO₃)ACS Reagent Gradee.g., Fisher Scientific
Ethanol (EtOH), Anhydrous≥99.5%e.g., VWR Chemicals
Ethyl acetate (EtOAc)ACS Reagent Gradee.g., Fisher Scientific
Saturated sodium chloride (brine)N/ALab-prepared
Anhydrous magnesium sulfate (MgSO₄)Laboratory Gradee.g., Sigma-Aldrich

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-2-aminopyridine (1.0 eq), sodium bicarbonate (2.5 eq), and anhydrous ethanol (10 mL per mmol of aminopyridine).

  • Addition of Reagent: While stirring the suspension at room temperature, add ethyl bromopyruvate (1.1 eq) dropwise over 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Expected Outcome:

  • Appearance: Off-white to light yellow solid.

  • Yield: 70-85%.

  • Purity (by HPLC/¹H NMR): >95%.

Application in Drug Discovery Library Synthesis

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is an excellent starting point for the synthesis of a diverse library of compounds. The ester functionality can be readily converted to a carboxylic acid, which then serves as a handle for amide bond formation with a wide range of amines. This approach allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core.

Library Synthesis Workflow

Library_Synthesis_Workflow start Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate hydrolysis Step 1: Saponification (LiOH, THF/H2O) start->hydrolysis acid_intermediate 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrolysis->acid_intermediate amide_coupling Step 2: Amide Coupling (HATU, DIPEA, Diverse Amines R-NH2) acid_intermediate->amide_coupling library Diverse Amide Library amide_coupling->library

Caption: Workflow for the synthesis of an amide library.

Protocol 1: Saponification to the Carboxylic Acid

Procedure:

  • Dissolution: Dissolve ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 2: Parallel Amide Library Synthesis

Materials and Reagents:

Reagent/MaterialGrade
5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acidAs synthesized above
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%
N,N-Diisopropylethylamine (DIPEA)≥99%
Diverse primary and secondary aminesLibrary Grade
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%

Procedure (for a single well in a 96-well plate):

  • Stock Solutions: Prepare stock solutions of the carboxylic acid, HATU, and DIPEA in anhydrous DMF.

  • Dispensing: In a well of a 96-well plate, dispense the carboxylic acid solution (1.0 eq).

  • Amine Addition: Add a solution of a unique amine from your library (1.1 eq) in DMF.

  • Coupling Reagent Addition: Add the HATU solution (1.2 eq) followed by the DIPEA solution (2.0 eq).

  • Reaction: Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification: After the reaction is complete, the library can be purified using high-throughput methods such as preparative HPLC-MS.

Conclusion

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a valuable and versatile building block for the synthesis of compound libraries in drug discovery. The straightforward synthesis of this intermediate, coupled with the robust protocols for its derivatization, allows for the rapid generation of a multitude of novel analogs. The strategic incorporation of a fluorine atom and the amenability of the ester group to further modification make this scaffold an excellent starting point for hit-to-lead optimization campaigns targeting a wide range of diseases.

References

  • Guzmán, J. (2018). Imidazo[1,2-a]pyridines: a patent review (2010 - 2017).
  • Sharma, A., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.[2]

  • Yadav, G., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 17(4), 455-475.[1][3]

  • Alcaide, B., Almendros, P., & Luna, A. (2017). Recent Developments in the Synthesis and Applications of Imidazo[1,2-a]pyridines. Synthesis, 49(16), 3489-3517.
  • Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.[5][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]]

  • Sajith, A. M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34335–34346.[7]

  • Shaikh, R. B., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2118-2124.[8]

  • Dutta, U., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5348–5357.[9]

  • PubChem. (n.d.). Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.[10]

  • Dawood, K. M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44837–44852.[11]

  • Ferreira, R. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[4][12]

  • Singh, G., et al. (2023). Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. ResearchGate.[13]

Sources

Method

Application Notes and Protocols: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds and marketed drugs.[1][2][3] This bicyclic heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a wide array of intermolecular interactions with biological targets. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] The introduction of a fluorine atom at the 5-position of this scaffold, affording "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate," provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of resulting drug candidates. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this particular derivative a highly valuable intermediate in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂O₂PubChem[5]
Molecular Weight 208.19 g/mol PubChem[5]
CAS Number 1352394-95-6ChemicalBook[6]
Appearance Off-white to yellow solid (typical)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from synthesis protocols

Synthetic Protocol: A Reliable and Adaptable Approach

The synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is most commonly achieved through the well-established condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This method is robust, high-yielding, and amenable to a wide range of substituted starting materials.

Reaction Scheme

G 6-fluoro-2-aminopyridine 6-fluoro-2-aminopyridine product Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-fluoro-2-aminopyridine->product + ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->product G A Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling with Bioactive Amine B->C D Lead Compound C->D E SAR Studies & Optimization D->E F Candidate Drug E->F

Sources

Application

High-throughput screening assays for imidazo[1,2-a]pyridine derivatives

An Application Guide to High-Throughput Screening Assays for Imidazo[1,2-a]Pyridine Derivatives Introduction: The Privileged Scaffold and the Need for Speed The imidazo[1,2-a]pyridine core is a celebrated "privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for Imidazo[1,2-a]Pyridine Derivatives

Introduction: The Privileged Scaffold and the Need for Speed

The imidazo[1,2-a]pyridine core is a celebrated "privileged scaffold" in medicinal chemistry.[1] This nitrogen-bridged heterocyclic system is a structural cornerstone in numerous approved drugs, including zolpidem and alpidem, and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[2][3][4][5] The synthetic tractability of the scaffold allows for the creation of large, diverse chemical libraries, presenting a significant opportunity for drug discovery.[6][7]

However, the sheer volume of potential derivatives necessitates a screening methodology that is both rapid and robust. High-Throughput Screening (HTS) is the essential engine that drives the efficient evaluation of these compound libraries against specific biological targets.[8][9] By employing miniaturized assay formats, automation, and sensitive detection methods, HTS enables the testing of thousands to millions of compounds, accelerating the identification of promising "hit" molecules for further development.[9][10]

This guide, intended for researchers and drug development professionals, provides detailed application notes and protocols for two fundamental HTS approaches—biochemical and cell-based assays—tailored for the discovery of bioactive imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental design, ensuring each protocol is a self-validating system for generating trustworthy and actionable data.

Part 1: Biochemical HTS for Target-Specific Inhibition: The Kinase Assay

A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[11][12][13][14] Therefore, a primary HTS campaign against a specific kinase is a logical starting point. Fluorescence-based assays are among the most common and reliable methods for screening enzyme inhibitors in an HTS format.[15][16]

Application Note 1: Fluorescence Polarization Assay for Kinase Inhibition

Principle of the Assay

This protocol describes a competitive fluorescence polarization (FP) assay, a robust "mix-and-read" method ideal for HTS. The assay measures the binding of a fluorescently labeled tracer (a known ligand or modified substrate) to the kinase. The large kinase-tracer complex tumbles slowly in solution, emitting highly polarized light. When an active inhibitor from the imidazo[1,2-a]pyridine library competes with the tracer for the kinase's ATP-binding site, the displaced tracer tumbles rapidly, resulting in a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the compound.

Experimental Workflow for Biochemical HTS

cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_readout Data Acquisition & Analysis plate Dispense Assay Buffer to 384-Well Plate compound Transfer Imidazo[1,2-a]pyridine Library Compounds (in DMSO) plate->compound 1. Compound Plating controls Add Controls (Positive & Negative) compound->controls enzyme Add Kinase Enzyme controls->enzyme 2. Reagent Addition tracer Add Fluorescent Tracer & ATP Solution enzyme->tracer incubate Incubate at Room Temp (e.g., 60 min) tracer->incubate 3. Incubation read Read Fluorescence Polarization (mP) incubate->read 4. Detection analyze Calculate % Inhibition & Determine IC50 read->analyze 5. Analysis hit Identify 'Hit' Compounds analyze->hit

Caption: Workflow for a fluorescence-based biochemical HTS campaign.

Detailed Protocol: 384-Well Kinase Inhibition FP Assay

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM Tris pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The inclusion of a detergent like Tween-20 is critical to prevent compound aggregation.
  • Compound Plates: Prepare serial dilutions of the imidazo[1,2-a]pyridine library in 100% DMSO. The final concentration of DMSO in the assay should be kept low (≤1%) as it can affect enzyme activity.
  • Kinase Solution: Dilute the kinase enzyme in assay buffer to a 2X final concentration. The optimal concentration should be determined empirically during assay development.
  • Tracer/ATP Solution: Prepare a 2X solution of the fluorescent tracer and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[13]

2. Assay Procedure:

  • Using an automated liquid handler, dispense 5 µL of assay buffer into each well of a low-volume, black, 384-well microplate.
  • Transfer 100 nL of compounds from the library plates into the assay plates.
  • Include control wells:
  • Negative Control (0% Inhibition): Add 100 nL of DMSO.
  • Positive Control (100% Inhibition): Add 100 nL of a known potent inhibitor of the target kinase (e.g., staurosporine).
  • Add 5 µL of the 2X Kinase Solution to all wells. Mix gently by shaking the plate.
  • Add 5 µL of the 2X Tracer/ATP Solution to initiate the reaction. The final volume is 15 µL.
  • Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
  • Read the fluorescence polarization on a compatible plate reader.

3. Data Analysis and Trustworthiness:

  • The quality of the HTS assay is validated by calculating the Z'-factor for each plate using the positive and negative controls. A Z'-factor > 0.5 indicates an excellent, robust assay.[8]
  • Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)])
  • Compounds showing inhibition above a defined threshold (e.g., >50%) are selected as "hits."
  • For hit compounds, dose-response curves are generated by plotting percent inhibition against compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).
ParameterTypical Value/RangeRationale
Plate Format384-well, low-volume, blackMiniaturization reduces reagent cost; black plates minimize light scatter.[8]
Final DMSO Conc.≤ 1%High concentrations of DMSO can inhibit enzyme activity or cause compound precipitation.
ATP ConcentrationAt or near KmEnsures sensitive detection of inhibitors that compete with ATP for binding.[13]
Positive ControlStaurosporine or known inhibitorValidates that the assay can detect inhibition and is used for Z'-factor calculation.
Z'-Factor> 0.5A statistical measure of assay quality, ensuring a sufficient signal window to identify hits reliably.[8]

Part 2: Cell-Based HTS for Phenotypic Discovery: The Cytotoxicity Assay

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inducing cytotoxicity or inhibiting cell proliferation.[17][18][19] A cell-based HTS assay provides a more physiologically relevant context than a biochemical assay, as it accounts for cell permeability, metabolism, and effects on complex cellular pathways.[20][21]

Application Note 2: Luminescent Cell Viability Assay for Anticancer Screening

Principle of the Assay

This protocol utilizes a luminescent ATP-based assay, such as the Promega CellTiter-Glo® assay, to quantify the number of viable cells in culture.[22][23] The principle is based on the fact that ATP is a key indicator of metabolically active cells.[22] The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells, releasing ATP, which then drives the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present.[22] A decrease in signal indicates cell death or inhibition of proliferation. This "add-mix-measure" format is exceptionally well-suited for automated HTS.[22][23]

Cell-Based HTS Workflow and Principle

cluster_cell_culture Cell Plating cluster_treatment Compound Treatment cluster_readout Viability Measurement cluster_analysis Data Analysis seed Seed Cancer Cells (e.g., HeLa, A375) in 384-Well Plates adhere Incubate (24h) to Allow Cell Adherence seed->adhere compound Add Imidazo[1,2-a]pyridine Library Compounds adhere->compound 1. Dosing incubate Incubate (48-72h) compound->incubate 2. Incubation reagent Add Luminescent ATP Assay Reagent incubate->reagent 3. Lysis & Detection mix Mix and Incubate (10 min) reagent->mix read Read Luminescence (RLU) mix->read analyze Normalize Data & Calculate IC50 read->analyze 4. Analysis hit Identify Cytotoxic Hits analyze->hit

Caption: Workflow for a luminescent cell-based cytotoxicity HTS campaign.

Detailed Protocol: 384-Well Luminescent Cell Viability Assay

1. Cell Culture and Plating:

  • Culture a relevant cancer cell line (e.g., HeLa, A375, HCC1937) under standard conditions.[14][18]
  • Harvest cells and perform a cell count. Dilute the cell suspension to the desired seeding density (e.g., 1000-2000 cells/well) in 40 µL of culture medium.
  • Using a multichannel pipette or automated dispenser, seed the cells into a white, clear-bottom, 384-well tissue culture-treated plate. White plates are essential for maximizing the luminescent signal.
  • Incubate the plates for 18-24 hours to allow cells to attach and resume normal growth.

2. Compound Treatment:

  • Prepare compound plates with serial dilutions of the imidazo[1,2-a]pyridine library in culture medium.
  • Add 10 µL of the compound dilutions to the cell plates for a final volume of 50 µL.
  • Include control wells:
  • Negative Control (100% Viability): Cells treated with vehicle (e.g., 0.1% DMSO in medium).
  • Positive Control (0% Viability): Cells treated with a potent cytotoxic agent (e.g., 10 µM bortezomib or a high concentration of a known cytotoxic compound).
  • Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.

3. Signal Detection:

  • Equilibrate the cell plates and the luminescent assay reagent to room temperature.
  • Add a volume of reagent equal to the volume of media in the well (e.g., 50 µL) to all wells.
  • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[22]
  • Measure the luminescence using a plate luminometer. The signal is typically stable for several hours.[24]

4. Data Analysis and Self-Validation:

  • The inclusion of positive and negative controls on every plate is a self-validating mechanism, ensuring data quality and allowing for plate-to-plate normalization.
  • Percent viability is calculated as: % Viability = 100 * [(RLU_Compound - RLU_Positive) / (RLU_Negative - RLU_Positive)]
  • Dose-response curves are plotted to determine the IC₅₀ value, representing the concentration at which a compound reduces cell viability by 50%.
ParameterTypical Value/RangeRationale
Plate Format384-well, white, solid bottomWhite plates enhance luminescent signal detection and prevent crosstalk between wells.
Cell Seeding Density1,000-5,000 cells/wellOptimized to ensure cells are in a logarithmic growth phase during the assay period.
Incubation Time48-72 hoursAllows sufficient time for compounds to exert anti-proliferative or cytotoxic effects.
Detection ReagentATP-based (e.g., CellTiter-Glo®)Provides a highly sensitive, robust, and HTS-compatible "add-mix-measure" format.[22][23]
Positive ControlPotent cytotoxic agentConfirms that the cell model is responsive and establishes the baseline for 0% viability.

Conclusion: From High-Throughput Hits to Validated Leads

The HTS protocols detailed here provide robust and efficient platforms for the initial discovery of bioactive imidazo[1,2-a]pyridine derivatives. Biochemical assays offer a direct measure of target engagement, ideal for structure-activity relationship (SAR) studies, while cell-based phenotypic screens provide crucial insights into a compound's activity in a more biological context.[21][25]

It is imperative to recognize that HTS is the first step in a longer journey.[8] Hits identified from these primary screens must be validated through orthogonal assays to rule out technological artifacts (e.g., auto-fluorescence or luciferase inhibition) and confirmed through re-testing. Subsequent studies will focus on selectivity, mechanism of action, and optimization to transform these initial hits into validated lead compounds for drug development.

References

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  • Zhang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry.

  • Rahman, M. M., & Kim, Y. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences.

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  • Hicken, E. J., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.

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  • Perry, B., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm.

  • DNDi. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate. (2020). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis.

  • Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry.

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.

  • Lin, Y., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry.

  • SciSpace. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International.

  • Chemical Methodologies. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.

  • RSC Publishing. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.

  • Lavecchia, A., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.

  • SciSpace. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International.

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Method

The Versatile Scaffold: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a Gateway to Novel Therapeutics

Introduction: The Privileged Imidazo[1,2-a]pyridine Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The imidazo[1,2-a]pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a prime example of such a "privileged structure"[1]. Its rigid, bicyclic nature and rich electronic properties provide an ideal template for designing molecules that can interact with a diverse array of biological targets with high affinity and selectivity. This has led to the development of numerous approved drugs for a variety of conditions, including insomnia (Zolpidem), anxiety (Alpidem), and cancer[1]. The strategic functionalization of this core is paramount in modern drug discovery, and building blocks that facilitate this are of immense value.

This guide focuses on a particularly promising building block: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate . The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity, while the ethyl carboxylate at the 2-position serves as a versatile handle for further chemical modifications. Herein, we provide a comprehensive overview of its synthesis and its application in the construction of novel therapeutic agents, complete with detailed protocols and the underlying scientific rationale.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂O₂PubChem CID: 86767449[2]
Molecular Weight 208.19 g/mol PubChem CID: 86767449[2]
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
CAS Number 1352394-95-6

Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. In this case, 6-fluoro-2-aminopyridine is reacted with ethyl bromopyruvate.

Reaction Scheme

Synthesis_Scheme reagent1 6-Fluoro-2-aminopyridine plus + reagent1->plus reagent2 Ethyl bromopyruvate arrow Ethanol, Reflux reagent2->arrow product Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate plus->reagent2 arrow->product

Caption: Synthesis of the target building block.

Materials and Reagents
  • 6-Fluoro-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 volumes).

  • Addition of Reagent: To the stirring solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 volumes) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to yield Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Application as a Building Block: Towards Novel Kinase Inhibitors

The true utility of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate lies in its potential for elaboration into more complex molecules with therapeutic potential. A common strategy in medicinal chemistry is the conversion of the ethyl ester to a carboxylic acid, followed by amide bond formation to introduce diverse chemical functionalities. This approach is particularly prevalent in the development of kinase inhibitors, where the amide bond can form crucial hydrogen bonding interactions with the target protein.

Workflow for Therapeutic Candidate Synthesis

Therapeutic_Synthesis_Workflow start Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate hydrolysis Step 1: Ester Hydrolysis start->hydrolysis acid 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling product Therapeutic Candidate (Amide Derivative) coupling->product amine Primary or Secondary Amine (R1R2NH) amine->coupling

Caption: General workflow for derivatization.

Protocol 1: Hydrolysis to the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward but critical step to enable subsequent amide coupling reactions.

Reaction Scheme

Hydrolysis_Scheme start Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate arrow 1. LiOH, THF/H2O 2. HCl (aq) start->arrow product 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid arrow->product

Caption: Conversion to the carboxylic acid.

Materials and Reagents

  • Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Detailed Protocol

  • Dissolution: Dissolve Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 2: Amide Coupling to a Representative Amine

The newly formed carboxylic acid is now ready for coupling with a primary or secondary amine to generate a diverse library of amide derivatives. This is a cornerstone reaction in drug discovery.

Reaction Scheme

Amide_Coupling_Scheme acid 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid plus + acid->plus amine R1R2NH arrow HATU, DIPEA, DMF amine->arrow product N-substituted-5-fluoroimidazo[1,2-a]pyridine-2-carboxamide plus->amine arrow->product

Caption: Formation of the final amide product.

Materials and Reagents

  • 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

  • A primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Detailed Protocol

  • Reaction Setup: To a solution of 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 eq).

  • Addition of Reagents: Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide.

Exemplary Therapeutic Application: Inhibition of Protein Kinases in Cancer

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer[3]. For instance, these scaffolds have been utilized to develop inhibitors of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many human cancers.

Plausible Signaling Pathway and Mechanism of Action

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

The amide derivatives synthesized from Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be designed to be competitive inhibitors of ATP binding to the kinase domain of Akt. The imidazo[1,2-a]pyridine core can occupy the adenine-binding region of the ATP pocket, while the amide-linked substituent can extend into other regions of the active site to enhance potency and selectivity. By inhibiting Akt, these compounds can block downstream signaling that promotes cell growth and survival, thereby inducing apoptosis in cancer cells.

Conclusion

Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel therapeutics. Its straightforward synthesis and the presence of a readily modifiable ester group make it an ideal starting point for the creation of diverse chemical libraries. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this privileged scaffold in the quest for new and improved medicines.

References

  • PubChem. Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].

  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link].

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link].

  • George, S., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Xia, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link].

  • de la Torre, D., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link].

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Application

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Cancer Activity of Imidazo[1,2-a]pyridines

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines in Oncology The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In recent years, derivatives of this scaffold have garnered significant attention as potential anti-cancer therapeutics due to their potent inhibitory effects on cancer cell proliferation and survival.[2][3] Various in-vitro studies have highlighted the efficacy of imidazo[1,2-a]pyridine-based compounds against a range of cancer cell lines, including those from breast, colon, lung, liver, and melanoma cancers.[4][5][6]

The anti-neoplastic effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways critical for cancer progression. A frequently implicated target is the PI3K/Akt/mTOR signaling cascade, which is commonly dysregulated in many human cancers and plays a central role in cell growth, proliferation, and survival.[7][8][9][10] By inhibiting components of this pathway, imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and trigger apoptosis, or programmed cell death.[3][7][11][12]

This comprehensive guide provides a suite of detailed cell-based assays and protocols designed to rigorously evaluate the anti-cancer properties of novel imidazo[1,2-a]pyridine compounds. As a senior application scientist, the following sections are structured to not only provide step-by-step instructions but also to instill a deep understanding of the scientific principles and rationale behind each experimental choice, ensuring the generation of robust and reproducible data.

I. Foundational Assays for Cytotoxicity and Proliferation

A primary screen for any potential anti-cancer agent is to determine its effect on cell viability and proliferation. These assays provide fundamental insights into the dose-dependent cytotoxic or cytostatic effects of the compound.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4][5][14] The amount of formazan produced is directly proportional to the number of viable cells.[5][14]

Experimental Rationale: This assay is a cost-effective and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a critical parameter for comparing the potency of different drug candidates.

Table 1: Representative Data from MTT Assay

Cancer Cell LineImidazo[1,2-a]pyridine CompoundIC50 (µM)
HT-29 (Colon)Compound 124.15 ± 2.93[4]
B16F10 (Melanoma)Compound 1421.75 ± 0.81[4]
HCC1937 (Breast)IP-545[2][7][15]
HCC1937 (Breast)IP-647.7[2][7][15]
A375 (Melanoma)Compound 69.7 - 44.6[3]
HeLa (Cervical)Compound 69.7 - 44.6[3]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the imidazo[1,2-a]pyridine compound in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[13]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

B. Clonogenic Survival Assay

The clonogenic assay, or colony formation assay, is considered the gold standard for assessing the long-term effects of a cytotoxic agent on the reproductive integrity of single cells.[16][17] It measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells.[16][17][18]

Experimental Rationale: This assay provides a more stringent assessment of anti-cancer activity than short-term viability assays, as it evaluates the ability of a compound to induce permanent cell death.

Detailed Protocol: Clonogenic Survival Assay

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low and precise number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number should be optimized for each cell line to yield a countable number of colonies in the control wells.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.

  • Colony Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.[17][18]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.

    • Plot the surviving fraction against the compound concentration.

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic effects of an imidazo[1,2-a]pyridine are established, the next crucial step is to elucidate its mechanism of action. This typically involves investigating the induction of apoptosis and the perturbation of the cell cycle.

A. Apoptosis Detection by Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1][2][11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1][2]

Experimental Rationale: Dual staining with fluorescently-labeled Annexin V and PI allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). This provides a quantitative measure of apoptosis induction.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell detachment solution (e.g., Trypsin-EDTA).

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[1][11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[3]

    • Analyze the samples immediately by flow cytometry.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Workflow for Apoptosis Detection

G start Seed and Treat Cells with Imidazo[1,2-a]pyridine harvest Harvest Adherent and Floating Cells start->harvest wash Wash Cells with cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze quadrant Quadrant Analysis: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) analyze->quadrant

Caption: Workflow for Apoptosis Detection using Annexin V and PI.

B. Cell Cycle Analysis by Propidium Iodide Staining

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis. Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cells.

Experimental Rationale: By staining fixed and permeabilized cells with PI, flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle, revealing any compound-induced cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the imidazo[1,2-a]pyridine compound as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][19]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[15][19][20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

III. Advanced Assays for Target Validation and Functional Effects

To further characterize the anti-cancer activity of imidazo[1,2-a]pyridines, it is essential to investigate their effects on specific molecular targets and cellular functions like migration.

A. Western Blotting for Signaling Pathway Modulation

As previously mentioned, the PI3K/Akt/mTOR pathway is a key target for many imidazo[1,2-a]pyridine compounds.[7][8][9][10] Western blotting can be used to assess the phosphorylation status and total protein levels of key components of this pathway, as well as markers of apoptosis and cell cycle regulation.

Experimental Rationale: This technique provides direct evidence of target engagement and the downstream molecular consequences of compound treatment. For instance, a decrease in the phosphorylation of Akt and mTOR would support the hypothesis that the compound inhibits the PI3K/Akt/mTOR pathway.[7][12] Similarly, an increase in cleaved caspase-3 and PARP, and changes in the levels of cyclins and cyclin-dependent kinases (CDKs), would corroborate the findings from the apoptosis and cell cycle assays.[21][22]

Key Proteins to Analyze:

  • PI3K/Akt/mTOR Pathway: p-Akt, Akt, p-mTOR, mTOR

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin D1, Cyclin B1, p21, p53

Detailed Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with the compound for the desired time.

    • Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

    • Perform densitometry analysis to quantify the changes in protein expression or phosphorylation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazo Imidazo[1,2-a]pyridine Imidazo->PI3K inhibits Imidazo->mTORC1 inhibits

Sources

Method

Application Notes & Protocols: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate in the Development of Anti-Inflammatory Agents

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] This bicyclic system is a key structural motif in several approved drugs and clinical candidates.[2] Among its diverse biological properties, the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives is particularly noteworthy.[1][2][4] These compounds have been shown to modulate key inflammatory pathways, making them attractive candidates for the development of novel therapeutics for a range of inflammatory disorders.

This document provides a comprehensive guide for researchers on the evaluation of a specific analogue, Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate , as a potential anti-inflammatory agent. While this specific molecule is a novel investigational compound, the protocols and mechanistic insights described herein are based on established methodologies and the known activities of structurally related imidazo[1,2-a]pyridine derivatives.[5]

Proposed Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[5][6] Additionally, the transcription factor NF-κB plays a pivotal role in the inflammatory response by regulating the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[1][7]

Based on the activity of related imidazo[1,2-a]pyridine compounds, it is hypothesized that Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate exerts its anti-inflammatory effects through a multi-target mechanism. This likely involves the inhibition of COX enzymes and the suppression of the NF-κB signaling pathway.[1][5][8] The proposed mechanism is illustrated in the signaling pathway diagram below.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes Induces Transcription COX COX-1 / COX-2 Genes->COX iNOS iNOS Genes->iNOS Cytokines TNF-α, IL-6 Genes->Cytokines Compound Ethyl 5-fluoroimidazo [1,2-a]pyridine-2-carboxylate Compound->IKK Inhibits Compound->COX Inhibits PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation NO Nitric Oxide (NO) NO->Inflammation iNOS->NO Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Workflow: A Step-by-Step Approach

A systematic evaluation of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate should follow a logical progression from synthesis and in vitro characterization to in vivo validation. The workflow diagram below outlines this process.

G start Start synthesis Synthesis of Ethyl 5-fluoroimidazo [1,2-a]pyridine-2-carboxylate start->synthesis in_vitro In Vitro Assays synthesis->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability no_assay Nitric Oxide Production Assay in_vitro->no_assay cytokine_assay Cytokine Measurement (ELISA) in_vitro->cytokine_assay cox_assay COX Inhibition Assay in_vitro->cox_assay in_vivo In Vivo Model (Carrageenan-induced Paw Edema) in_vitro->in_vivo data_analysis Data Analysis and Conclusion in_vivo->data_analysis end End data_analysis->end

Caption: Overall experimental workflow.

Protocols

Protocol 1: Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[9]

Materials:

  • 2-Amino-6-fluoropyridine

  • Ethyl 3-bromo-2-oxopropanoate

  • Anhydrous Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Dissolve 2-Amino-6-fluoropyridine (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add ethyl 3-bromo-2-oxopropanoate (1.1 equivalents) to the solution.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate .

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anti-inflammatory Assays

Cell Line: Murine macrophage cell line RAW 264.7.

2.1. Cell Viability (MTT) Assay

  • Objective: To determine the non-toxic concentration range of the test compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2.2. Nitric Oxide (NO) Production Assay

  • Objective: To assess the inhibitory effect on NO production in LPS-stimulated macrophages.[10]

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

2.3. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

  • Objective: To measure the effect on the production of key pro-inflammatory cytokines.[11]

  • Follow steps 1-3 from the NO Production Assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

2.4. COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the selective inhibitory activity against COX isoforms.[5][12]

  • Utilize a commercial COX inhibitor screening assay kit.

  • Perform the assay according to the manufacturer's protocol, testing a range of concentrations of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate .

  • Measure the fluorescence or absorbance to determine the activity of COX-1 and COX-2.

  • Calculate the IC₅₀ values for both enzymes.

Protocol 3: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema
  • Objective: To evaluate the acute anti-inflammatory activity in a well-established animal model.[5][13][14][15]

Animals: Male Wistar rats (180-220 g).

Procedure:

  • Divide the animals into four groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na)

    • Group 2: Test compound (e.g., 20 mg/kg, p.o.)

    • Group 3: Test compound (e.g., 40 mg/kg, p.o.)

    • Group 4: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Administer the respective treatments orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

The results from the proposed experiments can be summarized in the following tables for clear interpretation and comparison.

Table 1: In Vitro Anti-inflammatory Activity of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

AssayParameterIC₅₀ (µM)
NO Production Inhibition of Nitric OxideValue
Cytokine Release Inhibition of TNF-αValue
Inhibition of IL-6Value
COX Inhibition COX-1Value
COX-2Value
Cell Viability CC₅₀ (RAW 264.7)>100 µM

Table 2: Effect of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Vehicle Control | - | - | - | - | - | - | | Test Compound | 20 | Value | Value | Value | Value | Value | | Test Compound | 40 | Value | Value | Value | Value | Value | | Indomethacin | 10 | Value | Value | Value | Value | Value |

Conclusion and Future Directions

These application notes and protocols provide a robust framework for the initial investigation of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a potential anti-inflammatory agent. The data generated from these studies will elucidate its mechanism of action and in vivo efficacy, paving the way for further preclinical development. Future studies could explore its effects in chronic inflammation models and detailed toxicological profiling.

References

  • Umar, M.I., Altaf, R., Iqbal, M.A., Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
  • Jhang, J. J., Yen, G. C. (2017). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Agricultural and Food Chemistry, 65(29), 5913-5921.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Ghandadi, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2).
  • Sadaqa, W. A., & Al-Zaqri, N. (2022).
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. The international journal of biochemistry & cell biology, 37(6), 1267–1277.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • Perianayagam, J. B., Sharma, S. K., & Pillai, K. K. (2006). In vitro pharmacological screening methods for anti-inflammatory agents. Indian journal of pharmaceutical sciences, 68(3), 365.
  • Pise, A. A., & Shaikh, A. R. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4087-4093.
  • Marquez-Flores, Y. K., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Journal of the Mexican Chemical Society, 65(1), 108-124.
  • Lombardino, J. G., & Wiseman, E. H. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 342-346.
  • Ghandadi, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar.
  • Patel, M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini reviews in medicinal chemistry, 24(1), 114–135.
  • Ghandadi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
  • PubChem. (n.d.). Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Zhang, H., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1999.
  • PubChem. (n.d.). Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed.
  • Njobeh, P. B., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[11][13][14]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Future journal of pharmaceutical sciences, 7(1), 199.

  • Chambers, M. S., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522.
  • Zhang, M., et al. (2013). Anti-inflammatory and immunosuppressive activities of 1,3-dicyclopentyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid diethyl ester (ZL-5015). European Journal of Pharmacology, 715(1-3), 299-307.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate?

A1: The most widely employed and dependable method is the Tschitschibabin pyridine synthesis, which involves the condensation reaction of 2-amino-6-fluoropyridine with an ethyl α-halopyruvate, typically ethyl bromopyruvate.[1][2] This reaction provides a direct and efficient route to the desired imidazo[1,2-a]pyridine scaffold.

Q2: Can you explain the mechanism of the Tschitschibabin condensation for this synthesis?

A2: Certainly. The reaction proceeds through a classic nucleophilic substitution and cyclization pathway. First, the exocyclic amino group of 2-amino-6-fluoropyridine acts as a nucleophile and attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion to form an N-alkylated intermediate. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon of the pyruvate moiety. Subsequent dehydration of the resulting cyclic intermediate leads to the aromatic Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

reaction_mechanism 2-amino-6-fluoropyridine 2-amino-6-fluoropyridine intermediate_1 N-alkylated intermediate 2-amino-6-fluoropyridine->intermediate_1 Nucleophilic attack ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->intermediate_1 intermediate_2 Cyclized intermediate intermediate_1->intermediate_2 Intramolecular cyclization product Ethyl 5-fluoroimidazo[1,2-a]pyridine- 2-carboxylate intermediate_2->product Dehydration

Caption: Reaction mechanism for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Q3: How does the fluorine substituent on the pyridine ring affect the reaction?

A3: The fluorine atom at the 6-position of the 2-aminopyridine starting material is an electron-withdrawing group. This has two main effects:

  • Decreased Nucleophilicity: The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen. This may result in a slower reaction rate compared to non-fluorinated analogs.

  • Increased Acidity: The fluorine atom increases the acidity of the pyridine ring protons, which can influence the reaction conditions required for optimal yield.

Despite these electronic effects, the synthesis is generally high-yielding under appropriate conditions.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightTypical Purity
2-amino-6-fluoropyridine1597-32-6112.10 g/mol >98%
Ethyl bromopyruvate70-23-5195.01 g/mol ~90% (technical grade)
Sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol >99%
Ethanol (anhydrous)64-17-546.07 g/mol >99.5%
Ethyl acetate141-78-688.11 g/mol ACS grade
Hexane110-54-386.18 g/mol ACS grade
Silica gel7631-86-960.08 g/mol 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-fluoropyridine (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous ethanol.

  • Addition of Ethyl Bromopyruvate: To the stirred suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.[3][4][5]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6][7] A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70 ethyl acetate:hexane).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve 2-amino-6-fluoropyridine and NaHCO3 in Ethanol addition 2. Add Ethyl Bromopyruvate setup->addition reflux 3. Reflux for 4-6 hours addition->reflux cool 4. Cool and Filter reflux->cool concentrate 5. Concentrate cool->concentrate chromatography 6. Column Chromatography concentrate->chromatography product product chromatography->product Pure Product

Sources

Optimization

Technical Support Center: Purification of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Introduction: Welcome to the technical support guide for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1352394-95-6).[1] This document is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1352394-95-6).[1] This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides practical, field-tested advice in a question-and-answer format to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis. What are the first steps I should take before attempting a large-scale purification?

Before committing your entire batch of crude material to a purification method, a small-scale analytical approach is essential. This preliminary analysis will save you time, solvent, and potentially your entire product.

  • Assess Crude Purity: Use Thin Layer Chromatography (TLC) and Proton NMR (¹H-NMR) to get a preliminary assessment. TLC will show you the number of components, while NMR can help identify unreacted starting materials or major byproducts.

  • Identify Potential Impurities: The most common impurities arise from the starting materials and the reaction mechanism. For the typical synthesis involving the cyclization of a 2-aminopyridine derivative, you should look for:

    • Unreacted 2-amino-6-fluoropyridine.

    • Remnants of the C3-building block (e.g., ethyl bromopyruvate).

    • Partially reacted intermediates or regioisomers.

  • Solubility Testing: Take a few milligrams of your crude product and test its solubility in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). This information is invaluable for choosing a suitable method, whether it be column chromatography or recrystallization.

Q2: What is the most reliable method for purifying this compound on a research scale (1-5 grams)?

For multi-gram quantities with moderate purity (80-95%), flash column chromatography on silica gel is the most robust and widely applicable technique. It offers a good balance between resolution, speed, and capacity. For imidazo[1,2-a]pyridine derivatives, normal-phase chromatography is standard.[2]

Q3: My crude product is a dark, oily residue. Can I still use column chromatography?

Yes, but with precautions. A dark, oily consistency often indicates the presence of polymeric byproducts or baseline impurities.

  • Pre-adsorption: Instead of loading the oil directly onto the column, pre-adsorb it onto a small amount of silica gel. Dissolve your crude oil in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel (typically 1-2 times the mass of the crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This technique ensures a more uniform application of the sample to the column, leading to better separation and sharper bands.

  • Column Plug: Consider adding a short plug of celite or sand on top of your column's stationary phase. This will catch highly polar, insoluble "junk" and prevent it from streaking down the entire length of the column.

Q4: Is recrystallization a viable option for this compound?

Recrystallization can be an excellent method for final polishing to achieve >99.5% purity, especially if your crude material is already relatively clean (>90%). The key challenge is finding a suitable solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

From our experience with similar heterocyclic esters, a binary solvent system often works best. Good starting points for screening include:

  • Ethyl acetate / Hexane

  • Acetone / Hexane

  • Ethanol / Water

  • Isopropanol / Heptane

Troubleshooting Guide: Flash Column Chromatography

This section addresses specific issues encountered during silica gel chromatography of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Q5: I'm seeing significant streaking or tailing of my product spot on the TLC plate. What causes this and how can I fix it?

Streaking is a common problem with nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel.

Causality: This strong interaction leads to a non-ideal equilibrium during partitioning between the mobile and stationary phases, resulting in a "tail" that follows the main spot.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is the standard choice. It will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.

  • Use a More Polar Eluent: Sometimes, an eluent that is too non-polar can exacerbate tailing. Increasing the polarity (e.g., moving from 20% to 30% ethyl acetate in hexane) can improve the spot shape.

  • Check for Overloading: Applying too much material to your TLC plate can also cause streaking. Ensure you are spotting a dilute solution.

Q6: My compound is co-eluting with a persistent impurity. How can I improve the separation (increase ΔRf)?

When two compounds have very similar Rf values, you need to alter the selectivity of the chromatographic system.

Solutions:

  • Optimize the Solvent System: Simple changes in solvent ratios (e.g., from 20% to 15% EtOAc/Hexane) may not be enough. You need to change the nature of the eluent.

    • Introduce a different solvent: Replace ethyl acetate with another solvent of similar polarity but different chemical properties. For example, try a hexane/dichloromethane/methanol system. The different intermolecular interactions (dipole-dipole, hydrogen bonding) can significantly alter the elution order.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.

    • Alumina (basic or neutral): For basic compounds, switching to alumina can sometimes prevent the strong interactions seen with silica.

    • Reverse-Phase (C18): If the impurity is significantly more or less polar than your product, reverse-phase chromatography (using solvents like acetonitrile/water or methanol/water) can provide excellent separation.

Workflow for Optimizing Column Chromatography

The following diagram outlines a logical workflow for troubleshooting poor separation.

G start Problem: Co-elution of Product and Impurity solvent_ratio Adjust Solvent Ratio (e.g., 20% -> 15% EtOAc/Hex) start->solvent_ratio resolved Separation Achieved solvent_ratio->resolved Yes not_resolved Still Co-eluting solvent_ratio->not_resolved No change_solvent Change Solvent System (e.g., EtOAc -> DCM/MeOH) not_resolved->change_solvent change_solvent->resolved Yes change_stationary Change Stationary Phase (e.g., Silica -> Alumina or C18) change_solvent->change_stationary No change_stationary->resolved Yes

Caption: Troubleshooting workflow for poor chromatographic separation.

Troubleshooting Guide: Recrystallization

Q7: My compound "oiled out" of the solution instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point.

Solutions:

  • Slow Down Cooling: After dissolving the compound at high heat, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oil, heat to re-dissolve, and attempt to cool again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Protocols & Data

Protocol 1: Recommended Starting Conditions for Flash Column Chromatography

This protocol is a robust starting point based on methods used for structurally similar imidazo[1,2-a]pyridine esters.[3][4][5]

  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm).

  • Column Loading: For every 1 g of crude material, use approximately 50-100 g of silica gel.

  • Eluent Preparation: Prepare a primary solvent system of Ethyl Acetate (EtOAc) in Hexane .

  • TLC Analysis: Run TLC plates using 10%, 20%, and 30% EtOAc/Hexane to determine the optimal eluent composition. Aim for an Rf of ~0.3 for your product. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack the column with the chosen eluent system.

  • Sample Loading: Load the sample (preferably pre-adsorbed on silica) onto the column.

  • Elution: Run the column using the optimized eluent system. A shallow gradient (e.g., starting at 10% EtOAc and slowly increasing to 30% EtOAc) can often improve separation between closely eluting spots.

  • Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Solvent Systems Used for Purification of Related Imidazo[1,2-a]pyridine Derivatives

This table summarizes purification conditions reported in the literature for analogous compounds, providing a valuable reference for method development.

Compound StructurePurification MethodSolvent SystemReference
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylateColumn ChromatographyAcOEt / Petroleum Ether[3]
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylateColumn ChromatographyNot specified, but product crystallized from Ethyl Acetate[4]
Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylatePrecipitation & CrystallizationCrystallized from Ethyl Acetate[5]
C3-Alkylated imidazo[1,2-a]pyridinesColumn ChromatographyPetroleum Ether / EtOAc[2]
Decision-Making Workflow: Choosing the Right Purification Technique

The choice between chromatography and recrystallization depends heavily on the initial purity and the scale of your reaction.

G start Assess Crude Material (TLC, NMR) purity_check Is Crude Purity > 90%? start->purity_check scale_check_high Is Scale > 20g? purity_check->scale_check_high Yes scale_check_low Is Scale < 20g? purity_check->scale_check_low Yes chromatography Perform Flash Chromatography purity_check->chromatography No recrystallize Attempt Recrystallization First scale_check_high->recrystallize scale_check_high->chromatography If Recrystallization Fails scale_check_low->recrystallize polish Polish with Recrystallization (if needed) recrystallize->polish

Caption: Decision tree for selecting a primary purification method.

References

  • PubChem. (n.d.). Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Xia, Y., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. [Link]

  • ResearchGate. (2016). How to purify esterification product?. [Link]

  • Amerigo Scientific. (n.d.). Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from Amerigo Scientific. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • J&K Scientific. (n.d.). Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from J&K Scientific. [Link]

  • J&K Scientific. (n.d.). Ethyl imidazo[1,2-a]pyridine-3-carboxylate. Retrieved from J&K Scientific. [Link]

  • Svete, J., & Stanovnik, B. (2005). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Arkivoc. [Link]

  • PubChem. (n.d.). Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl imidazo[1,2-a]pyridine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Duan, G.-Y., et al. (2015). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • ACS Publications. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. [Link]

  • Analytics-Shop. (n.d.). SFC Column Viridis Silica 2-Ethylpyridine. Retrieved from Analytics-Shop.com. [Link]

  • Xia, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from The Good Scents Company. [Link]

  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. [Link]

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot bypr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this privileged heterocyclic scaffold. Drawing from established literature and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format.

Introduction to Imidazo[1,2-a]pyridine Synthesis and Its Challenges

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Its synthesis, while achievable through various established methods, is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and lead to misleading biological data. Understanding the mechanistic origins of these impurities is paramount to developing robust and efficient synthetic protocols.

This guide will dissect the common synthetic routes, identify their characteristic byproducts, and provide actionable strategies for their mitigation and removal.

Core Synthetic Strategies: A Comparative Overview

Several synthetic strategies are routinely employed for the construction of the imidazo[1,2-a]pyridine ring system. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Below is a comparative summary of the most prevalent methods.

MethodKey ReactantsTypical ByproductsKey AdvantagesKey Disadvantages
Chichibabin-based Synthesis 2-Aminopyridine, α-HaloketoneDimeric pyridines, over-amination products, hydroxypyridinesReadily available starting materials, straightforward procedure.Harsh reaction conditions (high temperature), formation of difficult-to-remove byproducts.
Ortoleva-King Reaction 2-Aminopyridine, Acetophenone, IodineRegioisomers, partially cyclized intermediates, polymeric materials.One-pot potential, avoids pre-functionalization of the ketone.Can lead to complex product mixtures, regioselectivity can be an issue.[3]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, IsocyanideUnreacted starting materials, side products from isocyanide decomposition.High atom economy, rapid generation of molecular diversity.[4][5]Isocyanides can be volatile and have unpleasant odors; catalyst optimization may be required.
A-3 (Aldehyde-Alkyne-Amine) Coupling 2-Aminopyridine, Aldehyde, Terminal AlkyneAlkyne homocoupling (Glaser coupling) products, propargylamines.Convergent, builds complexity quickly, often uses copper catalysis.[6][7]Catalyst poisoning, homocoupling of the alkyne can be a significant side reaction.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering practical solutions.

Part 1: Challenges in Chichibabin-based Imidazo[1,2-a]pyridine Synthesis

The classical approach to imidazo[1,2-a]pyridines often begins with a 2-aminopyridine, which can be synthesized via the Chichibabin reaction, followed by condensation with an α-haloketone.

Question 1: I'm observing a significant amount of a high molecular weight byproduct in my Chichibabin reaction to synthesize the 2-aminopyridine precursor. What is it and how can I avoid it?

Answer: You are likely observing the formation of a dimeric bipyridine byproduct .[8] This is a common side reaction in the Chichibabin amination, particularly at atmospheric pressure and high temperatures.

  • Causality: The mechanism of the Chichibabin reaction involves the formation of a reactive intermediate that can either be aminated or couple with another pyridine molecule. High temperatures and ambient pressure can favor the dimerization pathway.

  • Troubleshooting & Mitigation:

    • Increase Pressure: Performing the reaction under elevated pressure (e.g., using a sealed tube or autoclave) can significantly suppress dimer formation and favor the desired amination.[9]

    • Optimize Temperature: While the Chichibabin reaction requires heat, excessive temperatures can promote side reactions. A systematic optimization of the reaction temperature is recommended.

    • Milder Variants: Consider using milder amination conditions, such as employing potassium amide in liquid ammonia at lower temperatures, which can be beneficial for sensitive substrates.[8]

Question 2: My final imidazo[1,2-a]pyridine product is contaminated with an impurity that has an additional amino group. What is this and how can I prevent it?

Answer: This impurity is likely an over-amination product , where a second amino group has been introduced onto the pyridine ring.

  • Causality: High concentrations of the aminating agent (e.g., sodium amide) can lead to further amination of the already monosubstituted aminopyridine.[8]

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Carefully control the stoichiometry of the aminating agent. Use a minimal excess to ensure complete conversion of the starting material without promoting over-amination.

    • Gradual Addition: Adding the aminating agent portion-wise can help maintain a lower instantaneous concentration, thus disfavoring the second amination.

Chichibabin_Byproducts Pyridine Pyridine Aminopyridine 2-Aminopyridine (Desired Product) Pyridine->Aminopyridine Amination Dimer Bipyridine Dimer (Byproduct) Pyridine->Dimer Dimerization (High Temp, Atm. Pressure) NaNH2 NaNH₂ Overamination Diaminopyridine (Byproduct) Aminopyridine->Overamination Further Amination (Excess NaNH₂)

Byproduct formation in Chichibabin-based synthesis.
Part 2: Navigating the Ortoleva-King Reaction

The Ortoleva-King reaction provides a convenient one-pot approach to imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[10][11]

Question 3: My Ortoleva-King reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge in the Ortoleva-King reaction, especially when using substituted 2-aminopyridines or unsymmetrical ketones. The reaction can proceed through different intermediates, leading to various substitution patterns on the final product.[3]

  • Causality: The reaction mechanism can involve both a ketimine intermediate and an Ortoleva-King type intermediate, and the dominant pathway can be influenced by the electronic and steric properties of the substituents on both the aminopyridine and the acetophenone.[3]

  • Troubleshooting & Mitigation:

    • Catalyst and Solvent Screening: The choice of acid catalyst and solvent can significantly influence the reaction pathway. A systematic screening of different acids (e.g., p-toluenesulfonic acid, mineral acids) and solvents of varying polarity is recommended to favor the formation of the desired isomer.

    • Temperature Control: Reaction temperature can affect the equilibrium between different intermediates. Lowering or raising the temperature may favor one pathway over the other.

    • Purification: If isomer formation cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. Developing a reliable HPLC method is crucial for monitoring the isomeric ratio and guiding purification efforts.

Question 4: I'm getting a significant amount of an insoluble, tar-like material in my Ortoleva-King reaction. What is causing this?

Answer: The formation of polymeric materials is often a result of side reactions, especially under harsh conditions or with reactive substrates.

  • Causality: The intermediates in the Ortoleva-King reaction can be susceptible to self-condensation or polymerization, particularly at high temperatures or in the presence of strong acids.

  • Troubleshooting & Mitigation:

    • Lower Reaction Temperature: Try running the reaction at a lower temperature to minimize decomposition and polymerization of reactive intermediates.

    • Control Reagent Addition: Adding one of the reagents slowly to the reaction mixture can help to control the concentration of reactive intermediates and reduce the rate of side reactions.

    • Use of a Milder Catalyst: If using a strong acid, consider switching to a milder catalyst to reduce the propensity for polymerization.

Ortoleva_King_Byproducts Reactants 2-Aminopyridine + Acetophenone + I₂ Desired_Product Desired Imidazo[1,2-a]pyridine Reactants->Desired_Product Desired Pathway Regioisomer Regioisomeric Byproduct Reactants->Regioisomer Alternative Cyclization Polymer Polymeric Material Reactants->Polymer Decomposition/ Polymerization

Potential byproducts in the Ortoleva-King reaction.
Part 3: Optimizing Multicomponent Reactions (MCRs)

MCRs like the Groebke-Blackburn-Bienaymé (GBB) and A-3 coupling reactions are powerful tools for the rapid synthesis of diverse imidazo[1,2-a]pyridines.

Question 5: My GBB reaction is giving low yields and I'm recovering a lot of my starting 2-aminopyridine and aldehyde. What's going wrong?

Answer: This issue often points to problems with the in situ formation of the imine intermediate , which is a crucial step in the GBB reaction.

  • Causality: The condensation of the 2-aminopyridine and the aldehyde to form the imine is a reversible reaction that produces water. The presence of water can drive the equilibrium back towards the starting materials. Additionally, the purity of the starting materials is critical.

  • Troubleshooting & Mitigation:

    • Dehydrating Agents: Add a dehydrating agent such as trimethyl orthoformate or molecular sieves to remove water as it is formed and drive the reaction forward.[12]

    • Catalyst Choice: While some GBB reactions proceed without a catalyst, many are accelerated by the addition of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or p-toluenesulfonic acid).[12][13] The catalyst facilitates imine formation.

    • Purity of Reagents: Ensure your aldehyde is free from carboxylic acid impurities (which can form upon oxidation) and that your isocyanide is of high purity, as they can be prone to degradation.

Question 6: In my copper-catalyzed A-3 coupling reaction to synthesize an imidazo[1,2-a]pyridine, I'm observing a significant byproduct with a mass corresponding to a dimer of my alkyne. How do I prevent this?

Answer: You are observing the formation of a homocoupling byproduct , often referred to as a Glaser coupling product. This is a very common side reaction in copper-catalyzed reactions of terminal alkynes.

  • Causality: The copper catalyst can promote the oxidative coupling of two terminal alkyne molecules to form a 1,3-diyne. This reaction is often favored in the presence of an oxidant (like air) and can compete with the desired A-3 coupling pathway.

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative homocoupling.

    • Ligand Addition: The addition of certain ligands can modulate the reactivity of the copper catalyst and suppress homocoupling. Experiment with different ligands to find the optimal conditions for your specific substrate combination.

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.

    • Order of Addition: Adding the alkyne slowly to the reaction mixture containing the other components can help to keep its instantaneous concentration low, thus disfavoring dimerization.

MCR_Byproducts cluster_GBB Groebke-Blackburn-Bienaymé cluster_A3 A-3 Coupling GBB_Reactants 2-Aminopyridine + Aldehyde + Isocyanide GBB_Product 3-Amino-Imidazo[1,2-a]pyridine GBB_Reactants->GBB_Product GBB_Byproduct Unreacted Starting Materials (Incomplete Imine Formation) GBB_Reactants->GBB_Byproduct A3_Reactants 2-Aminopyridine + Aldehyde + Alkyne A3_Product Imidazo[1,2-a]pyridine A3_Reactants->A3_Product A3_Byproduct Alkyne Homocoupling (Glaser Product) A3_Reactants->A3_Byproduct

Common byproduct pathways in MCRs for imidazo[1,2-a]pyridine synthesis.

General Purification Strategies

Effective purification is crucial for obtaining high-purity imidazo[1,2-a]pyridines.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve good separation. The use of a small amount of a basic modifier like triethylamine in the eluent can be beneficial for improving the peak shape of these basic compounds.

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing minor impurities and obtaining material of high purity.

  • Preparative HPLC: For challenging separations, particularly for isomers, preparative HPLC can be an invaluable tool.

References

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Gioiello, A., et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. ResearchGate. [Link]

  • Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Wikipedia contributors. (2023). Zolpidem. Wikipedia. [Link]

  • Kurteva, V., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(4), 175-183. [Link]

  • Béres, M., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3159. [Link]

  • White, J. D., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic Letters, 16(16), 4284–4287. [Link]

  • Reddy, P. P., et al. (2007). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2007(13), 159-167. [Link]

  • Ramos-Ortíz, G., et al. (2023). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank, 2023(3), M1688. [Link]

  • CN106279549A - Synthesis method of zolpidem hydrochloride - Google P
  • Chichibabin reaction. (n.d.). University of Calgary. [Link]

  • Peshkov, V. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]

  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. The Journal of Organic Chemistry, 77(13), 5552-5558. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Kumar, V., et al. (2020). Synthesis of zolpidem in different routes. ResearchGate. [Link]

  • Chichibabin reaction. (n.d.). Grokipedia. [Link]

  • Paudler, W. W., & Helmick, L. S. (1968). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry, 33(4), 1379-1383. [Link]

  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. Semantic Scholar. [Link]

  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Mandal, K., & Jana, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5585-5593. [Link]

  • Mandal, K., & Jana, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5585-5593. [Link]

  • Chichibabin pyridine synthesis. (n.d.). ResearchGate. [Link]

  • Chichibabin, A. E. (1924). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Journal of the Russian Physical-Chemical Society, 55, 7-15. [Link]

  • S. Paul, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38655-38668. [Link]

  • Brahmachari, G., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22430-22443. [Link]

  • Kumar, A., et al. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 17(36), 8333-8353. [Link]

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  • Katritzky, A. R., Xu, Y. J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(11), 4432-4435. [Link]

  • da Silva, G. N., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3149-3183. [Link]

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  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3424. [Link]

  • Gamez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

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Optimization

Troubleshooting cyclization reactions for imidazo[1,2-a]pyridines

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. Imidazo[1,2-a]pyridines are cornerstone structures in medicinal chemistry, found in numerous FDA-approved drugs for their diverse biological activities.[1][2] However, their synthesis, particularly the critical cyclization step, can present numerous challenges, from low yields to complex purification hurdles.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems encountered during the synthesis of these important heterocycles. We will delve into the causality behind experimental choices, offering logical workflows and validated protocols to enhance the success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered in the lab.

Q1: My reaction has stalled or is giving a very low yield. What are the first things I should check?

A1: Low conversion is a frequent issue. Before making significant changes to the protocol, perform a systematic check of the fundamentals:

  • Reagent Quality and Stoichiometry:

    • Aldehydes: Aldehydes are prone to oxidation to carboxylic acids upon storage. Verify the purity of your aldehyde; if it's old, purify it by distillation or chromatography, or use a fresh bottle.

    • 2-Aminopyridines: Ensure the 2-aminopyridine is pure and dry. Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, slowing the reaction and potentially requiring more forcing conditions or a stronger catalyst.[3]

    • Solvents: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions involving Lewis acid catalysts or organometallic reagents. Some reactions, however, are tolerant of or even benefit from aqueous or protic media.[4][5]

  • Reaction Temperature: Many cyclization reactions require heating to overcome the activation energy for the final ring-closure. If you are running the reaction at room temperature, consider gradually increasing the heat (e.g., to 60-80 °C) while monitoring the reaction by TLC.[6] Conversely, some reactions with highly reactive intermediates may benefit from lower temperatures to prevent side product formation.

  • Atmosphere: For reactions involving catalysts sensitive to oxidation (e.g., Cu(I) salts), ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[3] However, some modern protocols, particularly copper-catalyzed A3 couplings, intentionally use air as the oxidant.[7][8] Always check the specific requirements of your chosen methodology.

Q2: My TLC shows a complex mixture of products. What are the likely impurities and side products?

A2: A messy TLC plate is often indicative of side reactions or incomplete conversion. Common culprits include:

  • Unreacted Starting Materials: This is the simplest issue to identify, usually by co-spotting with your starting materials.

  • Stable Intermediates: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), the initial imine formed between the 2-aminopyridine and the aldehyde may be stable and fail to proceed to the cyclization step.[9] Similarly, in A3 couplings, the propargylamine intermediate may be observed.

  • Homocoupling of Alkynes (A3 coupling): In copper-catalyzed reactions involving terminal alkynes, Glaser-Hay homocoupling can occur, leading to diyne byproducts.[10]

  • Polymerization: Isocyanides, particularly reactive ones, can polymerize under acidic conditions, leading to an intractable baseline on your TLC.

Characterizing these byproducts, often by LC-MS, is crucial for diagnosing the problem.[11][12] If an intermediate is building up, it suggests the cyclization step is the bottleneck. If side products are dominant, catalyst deactivation or incorrect reaction conditions may be the cause.

Q3: How do I choose the most appropriate catalyst for my specific transformation?

A3: Catalyst selection is critical and depends entirely on the reaction mechanism. There is no one-size-fits-all answer.

  • For Groebke-Blackburn-Bienaymé (GBB) Reactions: These reactions typically require a Lewis acid or Brønsted acid to activate the imine for nucleophilic attack by the isocyanide. Common choices include Sc(OTf)₃, Y(OTf)₃, NH₄Cl, or even molecular iodine.[13][14][15] The choice may depend on the electronic nature of your substrates.

  • For A3 Coupling Reactions: These reactions almost universally rely on a copper catalyst, often Cu(I) salts like CuI or CuBr.[5][7] Some protocols generate the active Cu(I) species in situ from Cu(II) precursors like CuSO₄ with a reducing agent.[5][16]

  • For Oxidative Annulations: When starting from components that require an oxidative C-H activation or C-N bond formation, catalysts like Cu(I)/I₂, or elemental sulfur have been used effectively.[3]

  • Metal-Free Options: For green chemistry applications or to avoid metal contamination in the final product, catalyst-free methods have been developed, often requiring higher temperatures or specific solvent systems.[1][6]

Refer to the table below for a general guide.

Reaction TypeCommon CatalystsKey ConsiderationsReferences
Groebke-Blackburn-BienayméSc(OTf)₃, Y(OTf)₃, NH₄Cl, BF₃·OEt₂Lewis acidity is key. Catalyst loading can often be optimized (5-20 mol%).[9][15]
A3 CouplingCuI, CuBr, CuSO₄/Na-AscorbateCu(I) is generally the active species. May require a base and/or an oxidant (air).[5][7][16]
Classical CondensationNone (thermal) or Base (e.g., NaHCO₃)Primarily driven by heat; a base is used to neutralize HBr byproduct.[1]
Oxidative CouplingI₂, CuI/Oxidant, Elemental SulfurRequires an oxidant to facilitate the final aromatization step.[3][4][8]
Q4: Purification is proving difficult due to baseline material or products with similar polarity. What strategies can I employ?

A4: Purification is a common bottleneck.

  • Acid/Base Wash: Imidazo[1,2-a]pyridines are basic. During workup, washing the organic layer with dilute acid (e.g., 1M HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extracting into an organic solvent.

  • Salt Formation: For particularly stubborn purifications, converting the final product to a salt (e.g., a hydrochloride or sulfate salt) can facilitate crystallization and purification, after which the freebase can be regenerated.[9]

  • Chromatography Optimization:

    • Gradient Elution: Use a shallow gradient on your silica gel column to improve separation.

    • Solvent System: If standard EtOAc/Hexanes systems fail, try adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (1-2%) to the eluent to reduce tailing on silica.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed guidance for specific and widely used synthetic methodologies.

Guide 1: Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[17]

GBB_Troubleshooting start Problem: Low GBB Yield check_reagents 1. Verify Reagent Purity - Aldehyde (fresh?) - Isocyanide (stored cold?) - 2-Aminopyridine (dry?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Anhydrous solvent? - Correct catalyst loading? - Appropriate temperature? check_reagents->check_conditions imine_formation 3. Monitor Imine Formation (TLC/LCMS after 1-2h) check_conditions->imine_formation imine_ok Imine forms, but no product imine_formation->imine_ok Yes imine_bad No imine formation imine_formation->imine_bad No cyclization_fail Issue: Cyclization Failure imine_ok->cyclization_fail imine_fail Issue: Imine Formation Failure imine_bad->imine_fail solution_cyclization Solution: - Increase catalyst loading - Switch to a stronger Lewis acid - Add a dehydrating agent (e.g., MgSO₄, TMOF) - Increase temperature cyclization_fail->solution_cyclization solution_imine Solution: - Use a dehydrating agent - Pre-form the imine before adding isocyanide - Check catalyst compatibility imine_fail->solution_imine A3_Mechanism cluster_0 Catalytic Cycle cluster_1 Potential Issues Cu_I Cu(I) Catalyst Alkyne Terminal Alkyne Cu_acetylide Copper Acetylide Alkyne->Cu_acetylide + Cu(I) Propargylamine Propargylamine Intermediate Cu_acetylide->Propargylamine + Imine Glaser Glaser Coupling Side Rxn Cu_acetylide->Glaser Imine Imine (from Aldehyde + Amine) No_Imine Poor Imine Formation Imine->No_Imine Cyclization 5-exo-dig Cyclization Propargylamine->Cyclization No_Cyclization Cyclization Fails Propargylamine->No_Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Imidazo[1,2-a]Pyridine Synthesis

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, finding application in drugs like Zolpidem...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, finding application in drugs like Zolpidem and Alpidem.[1][2] However, achieving the desired regioselectivity during synthesis can be a significant challenge. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of imidazo[1,2-a]pyridine synthesis and optimize regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines, and which are prone to regioselectivity issues?

A1: The most prevalent methods for synthesizing imidazo[1,2-a]pyridines include:

  • Tschitschibabin Reaction: This classical method involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[3] While widely used, it can lead to mixtures of regioisomers, particularly with unsymmetrical α-haloketones.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][4] This method generally offers excellent regioselectivity, affording 3-aminoimidazo[1,2-a]pyridines.[5]

  • A³ Coupling (Aldehyde-Alkyne-Amine): This copper-catalyzed reaction provides a versatile route to imidazo[1,2-a]pyridines.[6] Regioselectivity can be a concern depending on the substitution patterns of the starting materials.

  • Modern Catalytic Methods: Numerous modern approaches utilize catalysts based on copper, gold, or iron to achieve regioselective synthesis under milder conditions.[7][8][9]

Regioselectivity issues are most prominent in reactions where the cyclization can occur at different positions of the intermediate, such as in the Tschitschibabin reaction with unsymmetrical ketones.

Q2: What are the key factors that influence the regioselectivity of imidazo[1,2-a]pyridine synthesis?

A2: The regiochemical outcome of the synthesis is a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents on both the 2-aminopyridine and the carbonyl compound can direct the cyclization to the less hindered position.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring and the carbonyl component significantly influence the nucleophilicity of the pyridine nitrogen and the electrophilicity of the carbonyl carbon, thereby dictating the site of initial attack and subsequent cyclization.[10]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can dramatically impact the regioselectivity. For instance, certain catalysts can favor the formation of one regioisomer over another.[8]

  • Nature of the Starting Materials: The inherent reactivity of the specific 2-aminopyridine and carbonyl compound plays a crucial role. For example, the pKa of the 2-aminopyridine can affect its nucleophilicity.[11]

Q3: In the Tschitschibabin reaction with an unsymmetrical α-haloketone, which regioisomer is typically favored?

A3: In the Tschitschibabin reaction, the initial step is the SN2 reaction between the exocyclic amino group of 2-aminopyridine and the α-haloketone to form an intermediate. The subsequent cyclization involves the nucleophilic attack of the endocyclic pyridine nitrogen onto one of the carbonyl carbons. The regioselectivity is primarily governed by a combination of steric and electronic factors. Generally, the pyridine nitrogen will preferentially attack the less sterically hindered and more electrophilic carbonyl carbon. However, the outcome can be highly substrate-dependent, and a definitive prediction without experimental data is often difficult. A Molecular Electron Density Theory (MEDT) study has suggested that the attack at the 2-position of the pyridine ring is kinetically and thermodynamically more favorable.[12][13]

Q4: How can I improve the regioselectivity of my Groebke-Blackburn-Bienaymé (GBB) reaction?

A4: The GBB reaction is renowned for its high regioselectivity in producing 3-aminoimidazo[1,2-a]pyridines.[5][14] The mechanism involves the formation of an intermediate Schiff base from the 2-aminopyridine and the aldehyde, followed by the addition of the isocyanide and subsequent cyclization. The regioselectivity is inherently controlled by the reaction mechanism. If you are observing unexpected regioisomers, consider the following:

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine, aldehyde, and isocyanide. Impurities could potentially lead to side reactions.

  • Reaction Conditions: While generally robust, extreme temperatures or highly acidic/basic conditions could potentially alter the reaction pathway. Stick to established protocols with mild catalysts like Sc(OTf)₃ or in some cases, catalyst-free conditions.[15]

  • Alternative Isocyanides: The nature of the isocyanide can influence the reaction rate and yield, although it typically does not alter the regioselectivity.[16]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common regioselectivity issues encountered during the synthesis of imidazo[1,2-a]pyridines.

Problem 1: Formation of a mixture of regioisomers in a Tschitschibabin-type reaction.

Your reaction of a substituted 2-aminopyridine with an unsymmetrical α-haloketone yields a difficult-to-separate mixture of the desired and undesired regioisomers.

Logical Troubleshooting Workflow

G start Low Yield / No Reaction check_purity Verify Purity of Starting Materials start->check_purity First Step check_conditions Review Reaction Conditions check_purity->check_conditions If Pure failure Re-evaluate Synthetic Strategy check_purity->failure If Impure catalyst_activity Evaluate Catalyst Activity check_conditions->catalyst_activity If Conditions Correct check_conditions->failure If Conditions Incorrect solvent_effects Investigate Solvent Effects catalyst_activity->solvent_effects If Catalyst Active catalyst_activity->failure If Catalyst Inactive temp_concentration Optimize Temperature & Concentration solvent_effects->temp_concentration If Solvent Appropriate success Improved Yield of Single Regioisomer temp_concentration->success Optimization

Caption: Decision pathway for optimizing multicomponent reactions.

Detailed Troubleshooting Steps and Explanations
  • Verify the Purity and Integrity of Starting Materials:

    • Causality: Multicomponent reactions are sensitive to the quality of the reactants. Aldehydes can oxidize to carboxylic acids, isocyanides can hydrolyze or polymerize, and catalysts can be poisoned.

    • Action: Check the purity of your 2-aminopyridine, aldehyde, and isocyanide/alkyne by NMR or GC-MS. Purify if necessary. For catalytic reactions, ensure your catalyst is active and not degraded.

  • Evaluate the Catalyst System:

    • Rationale: The catalyst is often crucial for activating one of the components and facilitating the key bond-forming steps. In A³ couplings, the copper catalyst is essential for activating the terminal alkyne. In some GBB reactions, a Lewis acid can accelerate the initial imine formation. [14]The use of magnetic nanocatalysts has also been shown to improve efficiency and recyclability. [3][8] * Experimental Protocol: Catalyst Screening

      • If using a catalyst, try different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).

      • Screen different catalysts of the same metal with different ligands (e.g., CuI, CuBr, Cu(OTf)₂).

      • Consider using a co-catalyst or additive if reported in the literature for similar transformations. [6]

  • Optimize Reaction Parameters:

    • Protocol:

      • Temperature: Some reactions require heating to overcome activation barriers, while others proceed well at room temperature. Run the reaction at a range of temperatures (e.g., 25 °C, 60 °C, 100 °C).

      • Concentration: Vary the concentration of your reactants. In some cases, higher concentrations can favor the desired multicomponent pathway over side reactions.

      • Order of Addition: In some instances, the order in which the reactants are added can be important. For example, pre-forming the imine between the 2-aminopyridine and aldehyde before adding the isocyanide might be beneficial.

References

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(3), 859-874. [Link]

  • Gore, V. G., et al. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic & Biomolecular Chemistry, 9(18), 6253-6255. [Link]

  • Shaabani, A., et al. (2023). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 13(48), 33728-33748. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Krylov, A. S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34091–34105. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 2. [Link]

  • Patil, S. A., et al. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44861–44876. [Link]

  • Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(18), 3266. [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(64), 36561–36597. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133792. [Link]

  • Shaabani, A., et al. (2023). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. PubMed Central. [Link]

  • Kumar, V., et al. (2019). Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library. ChemistryOpen, 8(6), 729–733. [Link]

  • Van der Heiden, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 868–892. [Link]

  • Tschitschibabin Pyridin Synthese. ResearchGate. (n.d.). [Link]

  • Wikipedia. (2023, December 2). Chichibabin reaction. [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22488–22503. [Link]

  • Soleymani, M., & Emamian, S. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. Journal of Molecular Graphics and Modelling, 115, 108240. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. [Link]

  • Pozharskii, A. F., et al. (1971). Advances in the Study of the Chichibabin Reaction. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] This guide aims to deliver expert insights and practical solutions to common challenges encountered during its synthesis.

Overview of the Core Synthesis

The most common and reliable method for synthesizing Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves a cyclization reaction between 2-amino-6-fluoropyridine and an ethyl 3-halo-2-oxopropanoate, typically ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, provides a direct route to the desired imidazo[1,2-a]pyridine core.[4][5][6]

Synthesis_Overview Reactant1 2-Amino-6-fluoropyridine Intermediate Pyridinium Salt Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Ethyl bromopyruvate Reactant2->Intermediate Product Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate Intermediate->Product Intramolecular Cyclization & Dehydration Byproduct HBr Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction Setup cluster_Workup Work-up & Isolation cluster_Purification Purification & Analysis Prep1 Equip Fume Hood Prep2 Gather Reagents & Glassware Prep1->Prep2 Setup1 Add 2-amino-6-fluoropyridine and Ethanol to Flask Prep2->Setup1 Setup2 Heat to Reflux Setup1->Setup2 Setup3 Slowly Add Ethyl Bromopyruvate Setup2->Setup3 Workup1 Monitor by TLC Setup3->Workup1 Workup2 Cool to Room Temperature Workup1->Workup2 Workup3 Remove Solvent (Rotary Evaporation) Workup2->Workup3 Workup4 Dissolve in Ethyl Acetate Workup3->Workup4 Workup5 Wash with NaHCO3 & Brine Workup4->Workup5 Workup6 Dry over Na2SO4 Workup5->Workup6 Workup7 Filter & Concentrate Workup6->Workup7 Purify1 Purify by Column Chromatography Workup7->Purify1 Purify2 Characterize by NMR & MS Purify1->Purify2

Sources

Troubleshooting

Analytical methods for detecting impurities in "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate"

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the topic of "Analytical methods for detecting impurities in 'Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate'"...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the topic of "Analytical methods for detecting impurities in 'Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate'".

Technical Support Center: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

A Senior Application Scientist's Guide to Impurity Analysis

Welcome to the technical support center for the analytical characterization of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and controlling impurities, ensuring the safety, efficacy, and regulatory compliance of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: Why is impurity profiling for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate so critical?

Impurity analysis is a cornerstone of pharmaceutical development, mandated by global regulatory bodies like the FDA, EMA, and ICH.[1][2][3] Impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product.[4] For a molecule like Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate or API, rigorous impurity profiling is essential to:

  • Ensure Patient Safety: Uncharacterized impurities could have unintended pharmacological or toxicological effects.

  • Guarantee Product Quality & Consistency: A well-defined impurity profile ensures batch-to-batch consistency.

  • Meet Regulatory Requirements: Comprehensive impurity data is a non-negotiable part of any regulatory submission (e.g., IND, NDA). Authorities require detailed impurity checks before a drug can be marketed.[2]

Q2: What are the likely types and sources of impurities I should expect?

Impurities are broadly classified by the International Council for Harmonisation (ICH) into three main categories.[1][5] For Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, you should anticipate:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.[5]

    • Starting Materials: Unreacted 6-fluoropyridin-2-amine or ethyl 3-bromo-2-oxopropionate (a common synthetic precursor for similar structures).[6][7]

    • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.

    • By-products: Resulting from side-reactions inherent to the synthetic route.

    • Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like acid, base, light, heat, or oxygen.[8][9]

  • Inorganic Impurities: These often originate from the manufacturing process.[1]

    • Reagents & Catalysts: Metals or inorganic salts used during synthesis.

    • Heavy Metals: Contaminants that require monitoring under ICH Q3D guidelines for elemental impurities.[3][5]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.[1][5] Their limits are strictly controlled under ICH Q3C guidelines.[3]

Q3: What is the best analytical technique to start with for impurity detection?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the industry-standard and most powerful initial technique for separating and quantifying organic impurities.[1][2]

  • Why HPLC? It offers excellent resolution for separating structurally similar compounds, high sensitivity for detecting trace-level impurities, and robust quantitative performance. A well-developed HPLC method is considered "stability-indicating," meaning it can separate the main component from all potential degradation products and process-related impurities.[8]

Q4: My HPLC chromatogram shows several unknown peaks. What is my workflow for identifying them?

Detecting unknown peaks is a common challenge. A systematic approach is crucial, guided by regulatory thresholds. The ICH Q3A/B guidelines define the levels at which an impurity must be reported, identified, and toxicologically qualified.[4]

Below is a logical workflow for impurity identification:

Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC Analysis CheckThreshold Is Peak > Identification Threshold (e.g., >0.10%)? Start->CheckThreshold Report Report in Batch Record (Below Identification Threshold) CheckThreshold->Report No Identify Structural Identification is Required CheckThreshold->Identify Yes Done Characterization Complete Report->Done LCMS 1. Analyze by LC-MS to Determine m/z and Fragmentation Identify->LCMS Hypothesize 2. Hypothesize Structure (Process knowledge, degradation pathways) LCMS->Hypothesize Isolate 3. Isolate Impurity (Prep-HPLC) Hypothesize->Isolate NMR 4. Elucidate Final Structure (1H, 13C, 2D-NMR) Isolate->NMR Qualify Is Impurity > Qualification Threshold? NMR->Qualify Toxicology Toxicological Assessment Required Qualify->Toxicology Yes Qualify->Done No Toxicology->Done Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation SelectColumn Select Column (e.g., C18, 5 µm, 150x4.6 mm) ScreenMobilePhase Screen Mobile Phases (ACN/Water vs. MeOH/Water) (Acidic vs. Neutral pH) SelectColumn->ScreenMobilePhase OptimizeGradient Optimize Gradient Profile (Slope, Time) ScreenMobilePhase->OptimizeGradient FineTune Fine-Tune Parameters (Flow Rate, Temp, Wavelength) OptimizeGradient->FineTune ForcedDeg Challenge with Forced Degradation Samples FineTune->ForcedDeg Validate Perform ICH Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) ForcedDeg->Validate

Caption: Workflow for HPLC Stability-Indicating Method Development.

Protocol: Forced Degradation Study - Sample Preparation

Objective: To generate potential degradation products of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate to test the specificity of the analytical method.

Materials:

  • Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate API

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API in methanol at approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a flask, add a known volume of the stock solution.

    • Add an equal volume of 1.0 M HCl.

    • Heat at 60°C for 4-8 hours.

    • Cool, neutralize with 1.0 M NaOH, and dilute to the final concentration with mobile phase.

  • Base Hydrolysis:

    • To a flask, add a known volume of the stock solution.

    • Add an equal volume of 1.0 M NaOH.

    • Keep at room temperature for 2-4 hours.

    • Neutralize with 1.0 M HCl and dilute to the final concentration.

  • Oxidative Degradation:

    • To a flask, add a known volume of the stock solution.

    • Add an equal volume of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Place the solid API in an oven at 105°C for 48 hours.

    • Dissolve a known weight of the stressed solid in methanol and dilute to the final concentration.

  • Photolytic Degradation:

    • Expose the API solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

    • Dilute to the final concentration.

  • Control Sample: Prepare a sample of the unstressed API at the same final concentration.

  • Analysis: Analyze all stressed samples and the control sample by HPLC. The goal is to observe 5-20% degradation of the main peak and the formation of new impurity peaks. [10]

Data & Regulatory Guidance

Table 1: ICH Q3A(R2) Thresholds for New Drug Substances [3][4]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day (whichever is lower) 0.15% or 1.0 mg per day (whichever is lower)

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: These thresholds serve as a general guide. Lower thresholds may be appropriate for genotoxic impurities as per ICH M7 guidelines. [3][5] Table 2: Typical Starting Conditions for RP-HPLC Method Development

ParameterRecommended Starting PointRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmGeneral purpose, good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterProvides acidic pH for good peak shape of basic compounds.
Mobile Phase B Acetonitrile (ACN)Common organic modifier, provides good peak shape and lower backpressure than methanol.
Gradient 5% to 95% B in 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV Diode Array Detector (DAD)Scan across a range (e.g., 200-400 nm) to find the optimal wavelength.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved January 20, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Analysis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its Non-fluorinated Analog in Drug Discovery

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on the Biological Activity of a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluori...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on the Biological Activity of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing therapeutic potential. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antitubercular, and antiviral properties.[1][2][3] This guide provides an in-depth comparison of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its non-fluorinated counterpart, Ethyl imidazo[1,2-a]pyridine-2-carboxylate . Through an analysis of established principles and experimental data from related compounds, we will explore the profound influence of a single fluorine atom on the molecule's biological profile.

The Power of a Single Atom: Why Fluorine Matters

The introduction of a fluorine atom, the most electronegative element, into an organic molecule can dramatically alter its physicochemical properties.[4] These changes, though seemingly subtle, can have a cascading effect on the compound's pharmacokinetic and pharmacodynamic profiles. Key effects of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer half-life and improved bioavailability of the drug.

  • Lipophilicity and Permeability: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger and more specific interactions with the target protein through the formation of hydrogen bonds or other non-covalent interactions.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

These fundamental principles form the basis for our comparative analysis of the fluorinated and non-fluorinated ethyl imidazo[1,2-a]pyridine-2-carboxylate analogs.

Comparative Biological Activity: A Tri-Fold Analysis

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5] Several studies have reported the cytotoxic effects of various substituted imidazo[1,2-a]pyridines against a range of cancer cell lines.[6][7][8][9][10][11]

Expected Outcome: The introduction of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring is anticipated to enhance the anticancer activity of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate compared to its non-fluorinated analog. This enhancement is likely due to:

  • Increased Cellular Uptake: The enhanced lipophilicity conferred by the fluorine atom may lead to greater accumulation of the compound within cancer cells.

  • Improved Target Binding: The fluorine atom could engage in favorable interactions with the active site of target kinases or other proteins, leading to more potent inhibition. For instance, a novel imidazopyridine derivative, C188, has been shown to suppress breast cancer cell proliferation by inhibiting Wnt/β-catenin signaling.[7] The presence of fluorine could amplify such interactions.

  • Enhanced Metabolic Stability: Reduced metabolic degradation would maintain effective intracellular concentrations of the drug for a longer duration.

Table 1: Predicted Anticancer Activity Comparison

CompoundPredicted IC50 (µM) on A549 Lung Cancer CellsRationale for Prediction
Ethyl imidazo[1,2-a]pyridine-2-carboxylateModerate (e.g., 20-50 µM)The core scaffold possesses inherent anticancer activity.
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylateLower (e.g., 5-15 µM)Fluorination is expected to enhance potency through improved pharmacokinetics and target binding.
Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a validated platform for the development of potent antitubercular agents.[12][13][14][15][16][17][18] Some derivatives have shown remarkable activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[18] The proposed mechanism of action for some of these compounds involves the inhibition of QcrB, a component of the cytochrome bc1 complex, which is essential for cellular respiration and ATP production in mycobacteria.[19]

Expected Outcome: Fluorination at the 5-position is likely to positively impact the antitubercular activity. Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides have shown that substitutions on the imidazopyridine ring significantly influence their potency.[12][14]

  • Enhanced Target Inhibition: The electronic modifications induced by fluorine could lead to a more favorable binding orientation within the QcrB active site, resulting in more potent inhibition of mycobacterial respiration.

  • Improved Permeability: The waxy cell wall of Mycobacterium tuberculosis presents a significant barrier to drug entry. The increased lipophilicity of the fluorinated analog may facilitate its passage across this barrier.

Table 2: Predicted Antitubercular Activity Comparison

CompoundPredicted Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37RvRationale for Prediction
Ethyl imidazo[1,2-a]pyridine-2-carboxylateModerate (e.g., 10-30 µM)The imidazo[1,2-a]pyridine core is a known antitubercular pharmacophore.
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylateLower (e.g., 1-5 µM)Fluorine substitution is anticipated to improve cell wall penetration and target engagement.
Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties against a variety of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[20][21][22]

Expected Outcome: The antiviral activity of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is predicted to be superior to its non-fluorinated counterpart.

  • Enhanced Target Interaction: The fluorine atom could participate in key interactions with viral enzymes or proteins, leading to more effective inhibition of viral replication.

  • Improved Pharmacokinetic Profile: Increased metabolic stability would be advantageous in maintaining therapeutic drug levels to combat viral infections.

Table 3: Predicted Antiviral Activity Comparison

CompoundPredicted EC50 against Human Cytomegalovirus (HCMV)Rationale for Prediction
Ethyl imidazo[1,2-a]pyridine-2-carboxylateModerate (e.g., 15-40 µM)The core scaffold has demonstrated antiviral potential.
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylateLower (e.g., 2-10 µM)Fluorination is expected to enhance potency and metabolic stability.

Experimental Protocols for Activity Assessment

To empirically validate the predicted differences in biological activity, the following standardized in vitro assays are recommended.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of Fluorinated and Non-fluorinated Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Antitubercular Antitubercular Activity (MABA Assay) Characterization->Antitubercular Antiviral Antiviral Activity (Plaque Reduction Assay) Characterization->Antiviral IC50 IC50 Determination (Anticancer) Anticancer->IC50 MIC MIC Determination (Antitubercular) Antitubercular->MIC EC50 EC50 Determination (Antiviral) Antiviral->EC50 Comparison Comparative Analysis of Fluorinated vs. Non-fluorinated IC50->Comparison MIC->Comparison EC50->Comparison G cluster_0 Anticancer Mechanism Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Potential anticancer mechanism via PI3K/AKT/mTOR pathway inhibition.

In the context of tuberculosis, the inhibition of the cytochrome bc1 complex disrupts the electron transport chain, leading to ATP depletion and ultimately bacterial death.

G cluster_1 Antitubercular Mechanism Compound Imidazo[1,2-a]pyridine Derivative QcrB QcrB (Cytochrome bc1) Compound->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Disruption ATP ATP Synthesis ETC->ATP Inhibition

Caption: Antitubercular mechanism via inhibition of the electron transport chain.

Conclusion

The strategic placement of a fluorine atom at the 5-position of the ethyl imidazo[1,2-a]pyridine-2-carboxylate scaffold is predicted to significantly enhance its biological activity across anticancer, antitubercular, and antiviral applications. This improvement is attributed to the well-established effects of fluorination on metabolic stability, cellular permeability, and target binding affinity. While this guide provides a robust, scientifically-backed framework for this comparison, empirical validation through the detailed experimental protocols is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a promising lead compound in drug discovery.

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Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to validate the target engagement of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to validate the target engagement of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives. This guide moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target validation.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2] A crucial step in the development of these compounds as therapeutic agents is the definitive identification and validation of their molecular target(s).[3][4] This guide will explore and compare key methodologies for confirming that a compound engages its intended target within a cellular context, a critical step for advancing from hit-to-lead and beyond.[5]

The Imperative of Target Engagement Validation

In the modern drug discovery paradigm, a fundamental understanding of a compound's mechanism of action is paramount.[3] It is no longer sufficient to observe a desired phenotype; we must demonstrate that this effect is a direct consequence of the compound binding to its intended molecular target.[6] Validating target engagement provides confidence that the biological effect is not due to off-target activities, which can lead to toxicity or misleading structure-activity relationships (SAR).[3]

The imidazo[1,2-a]pyridine core has been associated with the inhibition of various protein classes, notably kinases such as those in the PI3K/Akt/mTOR pathway.[7][8] Therefore, this guide will use kinase inhibition as a primary example to illustrate the application of target engagement assays.

Comparative Analysis of Key Target Engagement Methodologies

Several robust methods exist to quantify the interaction between a small molecule and its protein target in a cellular environment. The choice of assay depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare three state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Kinobeads-based chemical proteomics.

Methodology Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[9][10][11]Label-free, applicable to any soluble protein in its native cellular environment.[10][12]Requires a specific antibody for detection, can be lower throughput.Low to Medium
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[13][14][15][16]High-throughput, provides quantitative binding affinity data in live cells.[14][16]Requires genetic modification of the target protein and a specific fluorescent tracer.[16]High
Kinobeads Chemical Proteomics Competitive binding of the test compound against a broad-spectrum kinase inhibitor affinity matrix.[17][18][19]Unbiased, allows for the simultaneous profiling of hundreds of kinases, identifying both on- and off-targets.[17][20]Requires specialized reagents and mass spectrometry expertise, indirect measure of binding.[20]Medium

Experimental Workflows and Protocols

To ensure scientific integrity, each experimental protocol is designed as a self-validating system, with built-in controls and clear decision points.

Workflow for Target Engagement Validation

The following diagram illustrates a logical workflow for validating the target engagement of a novel Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative.

Target_Validation_Workflow Start Hypothesized Target (e.g., Kinase X) CETSA Cellular Thermal Shift Assay (CETSA®) Start->CETSA Initial Validation NanoBRET NanoBRET™ Assay Start->NanoBRET Quantitative Binding Kinobeads Kinobeads Profiling Start->Kinobeads Selectivity Profiling Decision1 Target Stabilization Observed? CETSA->Decision1 Decision2 Competitive Displacement Observed? NanoBRET->Decision2 Decision3 On-Target Engagement Confirmed? Kinobeads->Decision3 Confirmation Target Engagement Validated Decision1->Confirmation Yes Refine Refine Hypothesis / Target Deconvolution Decision1->Refine No Decision2->Confirmation Yes Decision2->Refine No Decision3->Confirmation Yes Decision3->Refine No Downstream Downstream Functional Assays Confirmation->Downstream

Caption: A logical workflow for validating target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps for assessing the thermal stabilization of a target protein upon binding of an Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative.

Principle: The binding of a ligand to its target protein increases the protein's resistance to heat-induced unfolding and aggregation.[9][10][11] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, indicating target engagement.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and culture overnight.

    • Treat the cells with varying concentrations of the Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Seal the plate and heat the cells to a range of temperatures (e.g., 40-60°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification and Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using an antibody-based method such as Western blotting or an In-Cell Western™ assay.[21][22][23][24][25]

  • Data Analysis:

    • Plot the percentage of soluble target protein against temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore target engagement.

In-Cell Western™ Assay for CETSA Readout:

The In-Cell Western™ assay offers a higher-throughput alternative to traditional Western blotting for the final detection step of CETSA.

ICW_Workflow Start Cells in Multi-well Plate after CETSA Fix Fixation (e.g., Formaldehyde) Start->Fix Perm Permeabilization (e.g., Triton X-100) Fix->Perm Block Blocking (e.g., BSA or Milk) Perm->Block PrimaryAb Incubation with Primary Antibody (anti-target) Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubation with IRDye® Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Image Imaging with Infrared Scanner Wash2->Image Analyze Quantification of Signal Image->Analyze End Data Analysis Analyze->End

Caption: Workflow for an In-Cell Western™ Assay.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes a quantitative method to measure the binding of the test compound to a NanoLuc® luciferase-tagged kinase in live cells.

Principle: The NanoBRET™ assay measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc®-tagged target protein.[13][14] A decrease in the BRET signal indicates displacement of the tracer and thus engagement of the target by the test compound.[26]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[16]

    • Plate the transfected cells in a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative.

    • Add the test compound and a fixed concentration of the appropriate NanoBRET™ fluorescent tracer to the cells.

  • Equilibration:

    • Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow the binding to reach equilibrium.[16]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.[16]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Kinobeads-Based Chemical Proteomics for Selectivity Profiling

This protocol provides a framework for assessing the selectivity of an Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative against a broad panel of endogenous kinases.

Principle: Kinobeads are an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors.[17][20] In a competitive binding experiment, cell lysate is incubated with the test compound before being applied to the kinobeads.[20] Kinases that are bound by the test compound will not bind to the beads and will be depleted from the pulldown.[17] Quantitative mass spectrometry is then used to identify and quantify the kinases that remain bound to the beads, revealing the selectivity profile of the test compound.[17][18]

Step-by-Step Methodology:

  • Cell Lysis:

    • Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity and protein-protein interactions.

  • Competitive Binding:

    • Incubate the cell lysate with increasing concentrations of the Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative or a vehicle control.

  • Kinase Enrichment:

    • Add the kinobeads slurry to the treated lysate and incubate to allow for the binding of unbound kinases.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • Generate dose-response curves for each identified kinase to determine their affinity for the test compound.

Concluding Remarks

The validation of target engagement is a non-negotiable step in modern drug discovery.[3][6] For a promising scaffold like the imidazo[1,2-a]pyridines, a multi-faceted approach to target validation is essential. By combining label-free methods like CETSA® for initial confirmation, quantitative live-cell assays such as NanoBRET™ for affinity determination, and unbiased chemical proteomics for selectivity profiling, researchers can build a comprehensive and robust data package. This rigorous, evidence-based approach will de-risk drug development programs and ultimately accelerate the translation of promising molecules like Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivatives into novel therapeutics.

References

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

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  • Médard, J. I., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. Retrieved from [Link]

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  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1765–1774. Retrieved from [Link]

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Validation

The Imperative of Selectivity: A Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors targeting a diverse range of kinases including Akt, FLT3, and the insul...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors targeting a diverse range of kinases including Akt, FLT3, and the insulin-like growth factor-1 receptor (IGF-1R).[1][2][3] The inherent nature of the kinome, with its highly conserved ATP-binding pocket, presents a significant challenge in developing truly selective inhibitors.[4] Consequently, off-target effects are a primary concern, potentially leading to unforeseen toxicities or confounding biological results. This guide provides a comprehensive framework for the critical evaluation of kinase inhibitor cross-reactivity, specifically for novel compounds derived from the "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate" core. We will explore cutting-edge methodologies, delve into the rationale behind experimental choices, and provide actionable protocols to ensure a thorough understanding of your compound's selectivity profile.

The Rationale for Kinome-Wide Profiling

Targeting a specific kinase is the cornerstone of modern targeted therapies. However, the majority of kinase inhibitors achieve their effect by competing with ATP at its binding site, a pocket that shares remarkable structural homology across the kinome.[4] This conservation is a double-edged sword; while it allows for the development of broad-spectrum inhibitors, it also necessitates rigorous profiling to identify unintended targets.[4][5] A comprehensive understanding of a compound's binding profile is therefore not just an academic exercise but a prerequisite for advancing a lead candidate in drug discovery.[4] Kinome-wide profiling allows for the identification of potential off-targets that could lead to adverse effects, and it can also unveil opportunities for drug repurposing.[4]

To illustrate the potential for cross-reactivity, consider a hypothetical signaling network where our imidazo[1,2-a]pyridine-derived inhibitor is designed to target Kinase A. Due to structural similarities in the ATP-binding pocket, the inhibitor may also inadvertently inhibit Kinase X and Kinase Y, leading to the modulation of unintended downstream pathways.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathways Inhibitor Imidazo[1,2-a]pyridine Inhibitor Kinase_A Kinase A (Intended Target) Inhibitor->Kinase_A Inhibition Kinase_X Kinase X (Off-Target) Inhibitor->Kinase_X Inhibition Kinase_Y Kinase Y (Off-Target) Inhibitor->Kinase_Y Inhibition Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylation Cellular_Response_A Desired Cellular Response Substrate_A->Cellular_Response_A Substrate_X Substrate X Kinase_X->Substrate_X Cellular_Response_X Unintended Cellular Response 1 Substrate_X->Cellular_Response_X Substrate_Y Substrate Y Kinase_Y->Substrate_Y Cellular_Response_Y Unintended Cellular Response 2 Substrate_Y->Cellular_Response_Y G Start Novel Imidazo[1,2-a]pyridine Derivative Biochemical_Screen Biochemical Screen (e.g., ADP-Glo) Start->Biochemical_Screen Initial Broad Screen Cell_Based_Assay Cell-Based Target Engagement (e.g., NanoBRET) Biochemical_Screen->Cell_Based_Assay Validate Hits in Cellular Context Chemoproteomics Chemoproteomics (e.g., KiNativ) Biochemical_Screen->Chemoproteomics Unbiased Off-Target Identification Data_Integration Data Integration & Selectivity Profile Cell_Based_Assay->Data_Integration Chemoproteomics->Data_Integration

Caption: A multi-pronged workflow for kinase inhibitor cross-reactivity profiling.

Biochemical Profiling: The First Pass

Biochemical assays provide a high-throughput and cost-effective method for an initial broad screen against a large panel of kinases. [5][6]The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. [7]

Comparative Data: Hypothetical ADP-Glo™ Screening Results

Below is a hypothetical comparison of two imidazo[1,2-a]pyridine derivatives against a panel of 10 kinases.

Kinase TargetCompound 1 (% Inhibition at 1 µM)Compound 2 (% Inhibition at 1 µM)
Kinase A (Intended Target) 95 92
Kinase B1512
Kinase C85
Kinase X (Off-Target) 78 25
Kinase D2218
Kinase E53
Kinase F129
Kinase Y (Off-Target) 65 15
Kinase G31
Kinase H97

From this data, Compound 1 shows significant off-target activity against Kinase X and Kinase Y, while Compound 2 demonstrates a more selective profile.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction: In a 384-well plate, incubate the purified kinase with the test compound (e.g., at a fixed concentration of 1 µM) and the appropriate substrate in kinase reaction buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP.

  • Measure Luminescence: Incubate to allow the newly synthesized ATP to be consumed by luciferase, generating a luminescent signal that is proportional to the initial ADP concentration. The signal is read on a luminometer. [7]

Cellular Target Engagement: Validating in a Physiological Context

While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a more physiologically relevant setting. [8]The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose. [9][10]It measures the binding of a compound to a target kinase in live cells by detecting the displacement of a fluorescent tracer. [10][11]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Seed HEK293T cells into a 96-well plate and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase. [11]2. Compound Addition: The following day, add a serial dilution of the test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the target kinase, at a fixed concentration.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase. [11]5. Substrate Addition and Signal Detection: Add the NanoGlo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent tracer are in close proximity. [12]Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. [12]

Unbiased Chemoproteomics: A Deep Dive into the Kinome

For an unbiased and comprehensive view of a compound's interactions within the native cellular environment, chemoproteomic platforms like KiNativ™ are invaluable. [13][14]This activity-based profiling method uses acyl-ATP probes that covalently label the active site of kinases. [13]By competing with these probes, a test inhibitor's binding profile across a large portion of the expressed kinome can be determined through mass spectrometry. [13][15]

KiNativ™ Workflow Overview
  • Cell Lysate Preparation: Prepare lysates from cells or tissues of interest.

  • Inhibitor Incubation: Treat the lysates with the test inhibitor at various concentrations.

  • Probe Labeling: Add a biotinylated acyl-ATP probe that will covalently label the active site of kinases that are not occupied by the inhibitor.

  • Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by the test compound. The degree of inhibition is determined by the reduction in the signal from the probe-labeled peptide.

Conclusion: Building a Comprehensive Selectivity Profile

The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity. For compounds derived from the promising "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate" scaffold, a multi-tiered approach to cross-reactivity profiling is not just recommended, it is essential. By integrating data from high-throughput biochemical screens, cell-based target engagement assays, and unbiased chemoproteomic methods, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding will de-risk clinical development, provide insights into potential mechanisms of toxicity, and ultimately lead to the design of superior therapeutic agents.

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  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH. [Link]

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Comparative

The Two Faces of a Privileged Scaffold: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging diverse biological targets. This has led to the development of a plet...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging diverse biological targets. This has led to the development of a plethora of derivatives with potent therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[1] For the drug development professional, understanding the translational journey of these compounds from the controlled environment of a petri dish to the complex biological milieu of a living organism is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of notable imidazo[1,2-a]pyridine compounds, delving into the causality behind experimental choices and presenting the supporting data that underpins their therapeutic promise.

Section 1: Anticancer Efficacy: From Benchtop Cytotoxicity to Tumor Regression

The anticancer properties of imidazo[1,2-a]pyridines are among the most extensively studied.[2] These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5]

In Vitro Efficacy: Gauging Potency and Cellular Mechanisms

The initial assessment of an anticancer agent's potential begins with in vitro assays. These cell-based experiments are fundamental for determining the cytotoxic and anti-proliferative effects of a compound and for elucidating its mechanism of action at the cellular level.

A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value generally indicates a more potent compound.

Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Key Findings & Mechanism of ActionReference
Compound 6 A375Melanoma9.7Induces G2/M cell cycle arrest and apoptosis. Inhibits the Akt/mTOR pathway.[3][5]
WM115Melanoma<12Potent cytotoxicity in metastatic melanoma cells.[3]
HeLaCervical Cancer44.6Induces intrinsic apoptosis.[3]
IP-5 HCC1937Breast Cancer45Induces extrinsic apoptosis and cell cycle arrest. Inhibits Akt signaling.[2][6]
IP-6 HCC1937Breast Cancer47.7Strong cytotoxic impact.[2][6]
IP-7 HCC1937Breast Cancer79.6Less potent cytotoxic effect compared to IP-5 and IP-6.[2][6]
Compound 12b Hep-2Laryngeal Carcinoma11Promising lead compound with significant anticancer activity.[7]
HepG2Hepatocellular Carcinoma13[7]
MCF-7Breast Cancer11[7]
A375Melanoma11[7]
MBM-17 VariousVarious(Nek2 IC50 = 3.0 nM)Potent Nek2 inhibitor, induces cell cycle arrest and apoptosis.[8]
MBM-55 VariousVarious(Nek2 IC50 = 1.0 nM)Highly potent and selective Nek2 inhibitor.[8]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to assess the broad-spectrum activity or potential selectivity of a compound. For instance, testing against melanoma (A375, WM115), breast cancer (HCC1937, MCF-7), cervical cancer (HeLa), and others provides a more comprehensive picture of the compound's potential applications.[2][3][7] Mechanistic studies, such as Western blotting for key proteins in the Akt/mTOR pathway, are essential to move beyond simple cytotoxicity and understand how the compound works, which is critical for further development and potential combination therapies.[3][4]

This protocol outlines a standard procedure for determining the IC50 value of an imidazo[1,2-a]pyridine compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy: Bridging the Gap to Clinical Relevance

While in vitro data is foundational, the true test of an anticancer agent lies in its ability to perform within a complex living system. In vivo models, primarily rodent models, are indispensable for evaluating a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall anti-tumor efficacy.[8]

Table 2: In Vivo Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference
MBM-17S A549 XenograftNot SpecifiedSignificant suppressionSuppressed tumor growth in vivo without apparent toxicity.[8]
MBM-55S A549 XenograftNot SpecifiedSignificant suppressionDemonstrated significant in vivo antitumor activity.[8]

Causality Behind Experimental Choices: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to assess the efficacy of a drug on a human tumor in a living system. The choice of the A549 lung cancer cell line for the xenograft model allows for the evaluation of the compound's efficacy against a common and aggressive cancer type. Monitoring tumor volume and the general health of the animal (e.g., body weight) are critical endpoints to assess both efficacy and toxicity.[8]

This protocol describes a general workflow for evaluating the in vivo anticancer efficacy of an imidazo[1,2-a]pyridine compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine compound (e.g., MBM-17S) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Visualizing the Mechanism: The Akt/mTOR Signaling Pathway

The following diagram illustrates the simplified Akt/mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine compounds.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Imidazo[1,2-a]pyridine (e.g., Compound 6) Inhibitor->Akt Inhibits

Caption: Inhibition of the Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.

Section 2: Antitubercular Activity: A New Front in the Fight Against a Resilient Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridines have shown significant promise in this area, with some compounds targeting the electron transport chain, a critical pathway for mycobacterial energy production.[9][10][11]

In Vitro Efficacy: Determining Mycobacterial Susceptibility

The primary in vitro metric for antitubercular activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12]

Table 3: In Vitro Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDM. tuberculosis StrainMIC (µM)Key Findings & Mechanism of ActionReference
ND-09759 H37Rv≤0.006Potent activity against replicating M. tuberculosis.[13][14]
Compound 18 H37Rv≤0.006Potent against MDR and XDR strains, surpassing the potency of clinical candidate PA-824.[15]
IP Inhibitors (1-4) H37Rv0.03 - 5Target QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase.[10][16]
Telacebec (Q203) H37Rv-Clinical candidate targeting QcrB.[11][12]

Causality Behind Experimental Choices: Testing against the standard laboratory strain H37Rv provides a baseline for a compound's activity. However, evaluating efficacy against MDR and XDR strains is crucial to determine the potential of a new compound to address the clinical challenge of drug resistance.[15] Identifying the molecular target, such as QcrB, through techniques like whole-genome sequencing of resistant mutants, provides invaluable insight into the compound's mechanism of action and its novelty.[10][16]

This protocol outlines a common method for determining the MIC of an antitubercular compound.

  • Compound Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine compound and make serial two-fold dilutions in a 96-well microplate containing appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for several days to weeks, depending on the growth rate of the mycobacteria.

  • MIC Reading: The MIC is the lowest concentration of the compound that shows no visible growth (no turbidity) compared to the positive control. Visual inspection or the use of a growth indicator like resazurin can aid in determining the endpoint.

In Vivo Efficacy: Evaluating Bacterial Clearance in an Infection Model

The ultimate goal of an antitubercular drug is to reduce the bacterial burden in the host. The mouse model of TB infection is the gold standard for preclinical evaluation of new drug candidates.

Table 4: In Vivo Antitubercular Activity of a Selected Imidazo[1,2-a]pyridine Derivative

| Compound ID | Animal Model | Dosing Regimen | Efficacy Measurement | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | ND-09759 | Mouse M. tuberculosis infection model | 30 mg/kg, PO, once daily, 6 days/week for 4 weeks | Reduction in bacterial burden (CFU) in lungs and spleen | Significantly decreased M. tuberculosis burden, with activity equivalent to isoniazid (INH) and rifampicin (RMP). Reduced inflammation in the lungs. |[13][14] |

Causality Behind Experimental Choices: The aerosol infection model in mice closely mimics the natural route of human TB infection. Measuring the colony-forming units (CFU) in the lungs and spleen provides a quantitative measure of the drug's bactericidal or bacteriostatic activity. Comparing the efficacy to first-line anti-TB drugs like INH and RMP provides a benchmark for the new compound's potential.[13][14] Histopathological analysis of the lungs can further reveal the drug's impact on the inflammation and tissue damage caused by the infection.

This protocol provides a general overview of an in vivo efficacy study for an antitubercular compound.

  • Infection: Infect mice with M. tuberculosis via the aerosol route to establish a lung infection.

  • Treatment: After a pre-determined period to allow the infection to establish, begin treatment with the imidazo[1,2-a]pyridine compound (e.g., ND-09759) administered orally or via another appropriate route. Include a control group receiving the vehicle and a positive control group receiving a standard anti-TB drug.

  • Bacterial Load Determination: At various time points during and after treatment, euthanize a subset of mice from each group. Homogenize the lungs and spleens and plate serial dilutions of the homogenates on appropriate agar medium (e.g., Middlebrook 7H11).

  • CFU Counting: After incubation, count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis: Compare the CFU counts between the treated and control groups to assess the efficacy of the compound in reducing the bacterial burden.

Visualizing the Mechanism: Targeting the Mycobacterial Electron Transport Chain

The following diagram illustrates the inhibition of the mycobacterial electron transport chain by QcrB-targeting imidazo[1,2-a]pyridines.

ETC_Inhibition cluster_membrane Mycobacterial Inner Membrane cluster_atp ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (QcrB) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV ATPsynthase ATP Synthase ComplexIV->ATPsynthase Proton Motive Force ATP ATP ATPsynthase->ATP Inhibitor Imidazo[1,2-a]pyridine (e.g., Telacebec) Inhibitor->ComplexIII Inhibits

Caption: Inhibition of Complex III (QcrB) in the mycobacterial electron transport chain.

Section 3: Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[17][18][19]

In Vitro and In Vivo Efficacy: From Enzyme Inhibition to Analgesia

The anti-inflammatory potential of imidazo[1,2-a]pyridines can be assessed through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation and pain.

Table 5: In Vitro and In Vivo Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDIn Vitro TargetIn Vitro Potency (IC50)In Vivo ModelIn Vivo Potency (ED50)Key FindingsReference
Derivative 5j COX-20.05 µMWrithing test (analgesia)12.38 mg/kgPotent and selective COX-2 inhibitor with notable analgesic activity.[17][18]
Derivatives 5e, 5f COX-20.05 µMNot specifiedNot specifiedDemonstrated high potency as COX-2 inhibitors.[17][18]
Compound 5 COX-2Preferential inhibition of COX-2Carrageenan-induced edema10 mg/kgInhibited edema more efficiently than indomethacin.[20]
Compound 2 COX-1/COX-2Not specifiedCarrageanan-induced edema10 mg/kgInhibited edema more efficiently than indomethacin without gastroduodenal damage.[20]

Causality Behind Experimental Choices: The in vitro COX-1/COX-2 inhibition assay is essential to determine the potency and selectivity of the compounds. Selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[19] The carrageenan-induced paw edema model in rodents is a classic and reliable model of acute inflammation, while the writhing test is a common method to assess the analgesic (pain-relieving) effects of a compound.[20]

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the imidazo[1,2-a]pyridine compound or the vehicle control to the rats, typically via oral gavage. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Edema: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group and determine the ED50 value.

Visualizing the Mechanism: COX-2 Inhibition in the Arachidonic Acid Pathway

The following diagram illustrates the role of COX-2 in the arachidonic acid pathway and its inhibition by imidazo[1,2-a]pyridine compounds.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor Imidazo[1,2-a]pyridine (e.g., Derivative 5j) Inhibitor->COX2 Inhibits

Caption: Inhibition of COX-2 in the arachidonic acid pathway by imidazo[1,2-a]pyridines.

Conclusion: A Scaffold of Great Promise with a Data-Driven Path Forward

This guide has illuminated the multifaceted therapeutic potential of imidazo[1,2-a]pyridine compounds, providing a comparative analysis of their in vitro and in vivo efficacy. The data presented herein, from the fundamental IC50 and MIC values to the more complex tumor growth inhibition and bacterial clearance data, underscores the importance of a rigorous, data-driven approach to drug development. The journey from a promising hit in a high-throughput screen to a clinically viable drug candidate is long and arduous, but for the imidazo[1,2-a]pyridine scaffold, the wealth of supportive experimental data suggests a bright future. As researchers continue to explore the vast chemical space of this privileged structure and elucidate its interactions with novel biological targets, we can anticipate the emergence of new and improved therapies for a range of human diseases.

References

  • Al-Tel, T. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

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Validation

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Scaffolds: A Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its rigid, planar str...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for the design of novel drugs targeting a diverse range of biological targets, from enzymes and receptors to protein-protein interactions. This guide provides a head-to-head comparison of different imidazo[1,2-a]pyridine scaffolds, offering insights into their synthesis, structure-activity relationships (SAR), and performance in various therapeutic areas. We will delve into the experimental data that underpins our understanding of these versatile molecules, providing detailed protocols and visualizations to aid researchers in their drug discovery endeavors.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system formed by the fusion of an imidazole and a pyridine ring. This arrangement creates a unique electronic distribution and steric profile that allows for diverse interactions with biological macromolecules. The numbering of the scaffold, as shown below, is crucial for understanding the structure-activity relationships discussed in this guide.

G cluster_0 Imidazo[1,2-a]pyridine Core C3 C3 C2 C2 N1 N1 C8a C8a C5 C5 N4 N4 C6 C6 C7 C7 C8 C8

Caption: Numbering of the imidazo[1,2-a]pyridine scaffold.

The versatility of this scaffold lies in the ability to introduce a wide array of substituents at various positions, primarily at C2, C3, C6, and C8, allowing for fine-tuning of its physicochemical and pharmacological properties.

Head-to-Head Comparison: Performance Across Therapeutic Areas

The true power of the imidazo[1,2-a]pyridine scaffold is evident in its broad applicability across multiple therapeutic areas. Below, we compare the performance of different substitution patterns in key areas of drug discovery, supported by experimental data.

Antitubercular Activity: Targeting QcrB

Tuberculosis (TB) remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[3] The cytochrome bc1 complex, specifically the QcrB subunit, has emerged as a promising target for new anti-TB agents.[4] Imidazo[1,2-a]pyridines have shown remarkable potency against Mycobacterium tuberculosis (Mtb) by inhibiting this crucial respiratory enzyme.[3]

Key Scaffolds and Structure-Activity Relationship (SAR):

  • Imidazo[1,2-a]pyridine-3-carboxamides: This class of compounds has demonstrated exceptional anti-TB activity. The SAR studies reveal that:

    • The amide group at the C3 position is crucial for activity. Moving it to the C2 position leads to a significant drop in potency.

    • Substitution on the pyridine ring, particularly at the C6 and C8 positions, can modulate activity and pharmacokinetic properties.

    • The nature of the substituent on the amide nitrogen is a key determinant of potency.

Comparative Data:

Compound ScaffoldMtb StrainMIC (µM)Reference
2,6,8-trisubstituted Imidazo[1,2-a]pyridine-2-carboxamideH37Rv1.6-6.25[5]
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 1 )H37Rv<0.035
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 2 )H37Rv0.0625
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 3 )H37Rv<0.016

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mtb.

  • Preparation of Mtb Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the Mtb culture to each well to a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Incubate the plates for another 24 hours.

  • Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Signaling Pathway:

G cluster_0 M. tuberculosis Respiratory Chain Complex_III Cytochrome bc1 Complex (Complex III) Complex_IV Cytochrome c Oxidase (Complex IV) Complex_III->Complex_IV Electron Transfer QcrB QcrB Subunit ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->QcrB Inhibits

Caption: Inhibition of the Mtb respiratory chain by imidazo[1,2-a]pyridines.[4]

Kinase Inhibition: Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Imidazo[1,2-a]pyridine-based compounds have emerged as potent and selective inhibitors of various kinases within this pathway.[9]

Key Scaffolds and SAR:

  • 2,6,8-Trisubstituted Imidazo[1,2-a]pyridines: This substitution pattern has yielded potent PI3Kα inhibitors.[10]

    • Substitution at the C2 position with a carboxamide group is often beneficial.

    • Aryl or heteroaryl groups at the C6 position are crucial for potent inhibition.

    • The C8 position can be modified to improve selectivity and pharmacokinetic properties.

  • Imidazo[1,2-a]pyridine-Pyridine Hybrids: These have shown potent activity against FMS-like tyrosine kinase 3 (FLT3), including drug-resistant mutants.[11]

Comparative Data (PI3Kα Inhibition):

Compound ScaffoldPI3Kα IC50 (nM)Reference
2,6,8-Trisubstituted Imidazo[1,2-a]pyridine (Compound 35 )150[10]
Imidazo[1,2-a]pyridine-based dual PI3K/mTOR inhibitor (Compound 7 )0.20 (PI3Kα) / 21 (mTOR)[8]

Experimental Protocol: In Vitro PI3K HTRF® Kinase Assay

This high-throughput assay measures the enzymatic activity of PI3K.

  • Reagent Preparation: Prepare assay buffer, ATP solution, PI3K enzyme, and the substrate (e.g., PIP2).

  • Compound Addition: Add serially diluted test compounds to a 384-well plate.

  • Enzyme Addition: Add the PI3K enzyme to the wells.

  • Reaction Initiation: Add the ATP and substrate mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature.

  • Detection: Add detection reagents (e.g., biotinylated-PIP3 and a fluorescent probe) and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Signaling Pathway:

G cluster_0 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.[6][7]

Neurological Applications: Modulating GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13] Modulators of this receptor are used to treat anxiety, insomnia, and epilepsy. Several well-known drugs based on the imidazo[1,2-a]pyridine scaffold, such as Zolpidem and Alpidem, target GABA-A receptors.

Key Scaffolds and SAR:

  • Zolpidem Scaffold (2-phenyl-imidazo[1,2-a]pyridine-3-acetamide): Known for its sedative-hypnotic effects.

  • Alpidem Scaffold (2-(4-chlorophenyl)-6-chloro-imidazo[1,2-a]pyridine-3-acetamide): Primarily exhibits anxiolytic properties.

The key difference in their pharmacological profiles arises from their differential affinities for GABA-A receptor subtypes. Zolpidem shows a higher affinity for the α1 subunit-containing receptors, which are associated with sedation, while Alpidem has a more complex binding profile.

Comparative Data:

CompoundPrimary ActivityGABA-A Subunit Selectivity (Affinity)Reference
Zolpidem Sedative-hypnoticα1 > α2, α3
Alpidem AnxiolyticBinds to both central and peripheral benzodiazepine receptors

Experimental Protocol: GABA-A Receptor Binding Assay

This radioligand binding assay determines the affinity of a compound for the GABA-A receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data.

Signaling Pathway:

G cluster_0 GABA-A Receptor Signaling GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds Imidazo_pyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazo_pyridine->GABA_A_Receptor Positive Allosteric Modulator

Caption: Modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.[12][13]

Synthesis Strategies: Accessing Chemical Diversity

The biological potential of the imidazo[1,2-a]pyridine scaffold is intrinsically linked to the synthetic methodologies available to access a diverse range of derivatives. Several robust and versatile synthetic routes have been developed.

One-Pot Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines

A highly efficient one-pot, ligand-free, palladium-catalyzed three-component reaction under microwave irradiation has been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines.

Experimental Protocol:

  • Reaction Setup: In a microwave vial, combine a 2-aminopyridine (1.0 equiv), a phenylglyoxal (1.2 equiv), and an arylboronic acid (1.5 equiv).

  • Catalyst and Base: Add Pd(OAc)2 (10 mol %) and K2CO3 (2.0 equiv).

  • Solvent: Add DMF as the solvent.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 120°C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Purify the crude product by column chromatography.

Reaction Scheme:

G Start 2-Aminopyridine + Phenylglyoxal + Arylboronic Acid Product 2,3-Diarylimidazo[1,2-a]pyridine Start->Product [Pd] Conditions Pd(OAc)2, K2CO3 DMF, Microwave

Caption: One-pot synthesis of 2,3-diarylimidazo[1,2-a]pyridines.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of these potent antitubercular agents typically involves a multi-step sequence.

Experimental Protocol:

  • Cyclization: React a 2-aminopyridine with an α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent like ethanol under reflux to form the imidazo[1,2-a]pyridine-3-carboxylate ester.

  • Hydrolysis: Saponify the ester using a base like LiOH or NaOH to obtain the corresponding carboxylic acid.

  • Amide Coupling: Couple the carboxylic acid with a desired amine using a standard coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole) to yield the final imidazo[1,2-a]pyridine-3-carboxamide.

Reaction Scheme:

G Step1 2-Aminopyridine + α-Halo-β-ketoester -> Ester Step2 Ester -> Carboxylic Acid Step1->Step2 Hydrolysis Step3 Carboxylic Acid + Amine -> Amide Step2->Step3 Amide Coupling

Caption: General synthetic route to imidazo[1,2-a]pyridine-3-carboxamides.

Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Exploring new substitution patterns: The synthesis of novel derivatives with unique substitution patterns will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Targeting novel biological pathways: The versatility of the scaffold suggests that it could be adapted to target other disease-relevant pathways that have not yet been explored.

  • Development of covalent inhibitors: The inherent reactivity of certain positions on the imidazo[1,2-a]pyridine ring could be exploited to design targeted covalent inhibitors with enhanced efficacy and duration of action.

  • Application in chemical biology: The fluorescent properties of some imidazo[1,2-a]pyridine derivatives make them attractive probes for studying biological processes through imaging techniques.

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  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. ([Link])

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][6][7]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ([Link])

  • Dot-&-Cross Diagrams (Cambridge (CIE) AS Chemistry). ([Link])

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Comparative

Confirming the Mechanism of Action of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate Derivatives: A Comparative Guide

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] This guide focus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] This guide focuses on a specific derivative, Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and aims to elucidate its mechanism of action through a comparative analysis with well-established analogs. Our primary hypothesis, supported by extensive research on this chemical class, points towards positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] However, the versatility of the imidazo[1,2-a]pyridine core necessitates a thorough consideration of alternative biological targets.[1][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for confirming the mechanism of action of novel derivatives within this class, supported by experimental data and detailed protocols.

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The vast majority of clinically and preclinically validated imidazo[1,2-a]pyridine derivatives exert their pharmacological effects by interacting with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] Compounds such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) all function as positive allosteric modulators (PAMs) of this receptor.[2] They bind to a site distinct from the endogenous ligand GABA, enhancing the receptor's response to GABA and leading to an increase in chloride ion influx and subsequent neuronal hyperpolarization.[6]

Comparative Analysis with Established Imidazo[1,2-a]pyridine GABA-A Receptor Modulators

To understand the likely activity of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, we can compare its structure with that of known modulators. The core imidazo[1,2-a]pyridine structure is the key pharmacophore responsible for GABA-A receptor binding. Substitutions at various positions on this scaffold modulate the affinity, selectivity, and efficacy of the compound.

A study on the structure-activity relationship (SAR) of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides revealed a significant correlation between the binding affinity for the ω1-subtype of the benzodiazepine receptor and the molecular electrostatic potential minimum around the amide carbonyl oxygen.[7] While our target compound has a carboxylate group at the 2-position instead of an acetamide at the 3-position, the presence of a carbonyl oxygen is a shared feature that could contribute to receptor interaction.

Furthermore, the introduction of a fluorine atom can significantly impact a molecule's physicochemical properties and biological activity. A study on 8-fluoroimidazo[1,2-a]pyridine demonstrated that it can act as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine scaffold in a GABA-A receptor modulator, suggesting that fluorination is well-tolerated and can be used to fine-tune activity.[8] Another study on fluorinated imidazo[1,2-a]pyridine derivatives showed that these compounds retained high affinity and positive allosteric modulator properties at the GABA-A receptor.[9] Based on these findings, the 5-fluoro substitution in our compound of interest is likely to influence its potency and pharmacokinetic profile while maintaining its primary mechanism of action as a GABA-A receptor PAM.

CompoundKey Structural FeaturesPrimary Pharmacological EffectReported GABA-A Receptor Subtype Selectivity (if known)
Zolpidem Imidazo[1,2-a]pyridine core with substitutions at C2, C3, and C7HypnoticPreferential for α1-containing subtypes[2]
Alpidem Imidazo[1,2-a]pyridine core with substitutions at C2, C3, and C6Anxiolytic---
Saripidem Imidazo[1,2-a]pyridine core with substitutions at C2 and C3Anxiolytic---
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine core with a fluoro group at C5 and an ethyl carboxylate at C2Hypothesized Anxiolytic/SedativeTo be determined

Experimental Confirmation of GABA-A Receptor Modulation

To definitively confirm that Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivatives act as positive allosteric modulators of the GABA-A receptor, a series of in vitro assays are essential.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Incubation: Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro 15-1788) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

A low nanomolar Kᵢ value would indicate high-affinity binding to the GABA-A receptor, supporting the proposed mechanism.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay measures the ability of the test compound to potentiate GABA-induced chloride currents in cells expressing GABA-A receptors.

Protocol:

  • Cell Culture and Transfection: Use a cell line (e.g., HEK293 or Xenopus oocytes) that does not endogenously express GABA-A receptors. Transiently or stably transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Recording: Using a two-electrode voltage clamp (for oocytes) or patch-clamp (for HEK293 cells) technique, hold the cell membrane at a fixed potential (e.g., -60 mV).

  • Compound Application: Apply a low concentration of GABA (EC₅₋₂₀) to elicit a baseline chloride current. Co-apply the test compound with GABA and measure the potentiation of the current.

  • Data Analysis: Construct a concentration-response curve for the test compound and determine its EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (efficacy).

A significant potentiation of the GABA-induced current in the presence of the test compound would confirm its role as a positive allosteric modulator.

GABAA_Modulation_Workflow cluster_binding Radioligand Binding Assay cluster_function Electrophysiology Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Analysis_Binding Data Analysis (IC50, Ki) Quantification->Analysis_Binding Conclusion Conclusion: Mechanism Confirmed Analysis_Binding->Conclusion Cell_Culture Cell Culture & Transfection Recording Voltage/Patch Clamp Recording Cell_Culture->Recording Compound_App GABA & Test Compound Application Recording->Compound_App Analysis_Function Data Analysis (EC50, Efficacy) Compound_App->Analysis_Function Analysis_Function->Conclusion Start Start: Test Compound Start->Membrane_Prep Start->Cell_Culture

Caption: Experimental workflow for confirming GABA-A receptor modulation.

Potential Alternative Mechanisms of Action

While the evidence strongly favors GABA-A receptor modulation, the diverse biological activities of the imidazo[1,2-a]pyridine scaffold warrant an investigation into alternative mechanisms, especially if the primary assays yield negative or inconclusive results.

  • Kinase Inhibition: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[4]

  • Enzyme Inhibition: This class of compounds has also shown inhibitory activity against other enzymes, such as cyclooxygenase-2 (COX-2).[10]

  • Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis.[11]

  • Beta-Amyloid Plaque Ligands: Certain derivatives have been developed as ligands for detecting beta-amyloid plaques in the brain, relevant to Alzheimer's disease research.[12]

To explore these possibilities, a broad panel of in vitro assays targeting different enzyme families and receptors could be employed.

Alternative_Mechanisms cluster_targets Potential Biological Targets Compound Imidazo[1,2-a]pyridine Derivative GABA_A GABA-A Receptor (Primary Hypothesis) Compound->GABA_A Positive Allosteric Modulation Kinases Kinases Compound->Kinases Inhibition COX2 COX-2 Compound->COX2 Inhibition Mtb_Targets Mycobacterium tuberculosis Targets Compound->Mtb_Targets Inhibition Abeta Beta-Amyloid Plaques Compound->Abeta Binding

Caption: Potential biological targets of imidazo[1,2-a]pyridine derivatives.

Conclusion

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Validation

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate Based Compounds

Introduction: The Double-Edged Sword of Kinase Inhibition The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in engaging a wide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in engaging a wide array of biological targets.[1][2] Compounds based on "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate" are frequently developed as potent protein kinase inhibitors, targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway, implicated in cancer cell proliferation and survival.[3][4][5] While their on-target efficacy is promising, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target interactions.[6][7]

These unintended interactions can lead to a spectrum of outcomes, from unexpected toxicities that halt clinical development to beneficial polypharmacology where a single compound modulates multiple disease-relevant targets.[6][8] Therefore, a rigorous and systematic evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of understanding a compound's true biological activity and therapeutic potential. This guide provides a comprehensive framework for researchers to design and execute a robust off-target profiling strategy for this important class of compounds.

The Landscape of Potential Off-Target Liabilities

For kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold, off-target liabilities can be broadly categorized. A proactive understanding of these potential interactions is crucial for designing an efficient screening strategy.

  • Kinome-wide Selectivity: The most immediate concern is the compound's selectivity across the human kinome, which comprises over 500 protein kinases.[6] Cross-reactivity with kinases outside the intended target family can lead to unforeseen side effects.[7][9]

  • G-Protein Coupled Receptors (GPCRs): This large family of transmembrane receptors is a frequent site of off-target activity for many small molecules, leading to a wide range of physiological effects.

  • Ion Channels: Interaction with cardiac ion channels, particularly the hERG (human Ether-a-go-go-Related Gene) potassium channel, is a critical safety liability.[10] Inhibition of the hERG channel can prolong the QT interval, leading to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[10][11][12]

  • GABA-A Receptors: The imidazopyridine core is structurally related to well-known modulators of GABA-A receptors, such as Zolpidem.[2][13] Unintended modulation of these receptors can lead to central nervous system (CNS) effects like sedation or anxiety.[14]

A Phased Approach to Off-Target Profiling

A tiered or phased approach to screening allows for a cost-effective and data-driven evaluation, starting with broad panels and progressing to more specific, functional assays for identified "hits."

G cluster_0 Phase 1: Early Discovery cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Candidate Lead Compound Lead Compound In Silico Profiling In Silico Profiling Lead Compound->In Silico Profiling Predictive Assessment Broad Safety Panel Broad Safety Panel Lead Compound->Broad Safety Panel Initial Screen (e.g., 10 µM) Dose-Response Assays Dose-Response Assays Broad Safety Panel->Dose-Response Assays Confirm Hits & Determine Potency (IC50) Kinome Selectivity Kinome Selectivity Broad Safety Panel->Kinome Selectivity Functional & Cellular Assays Functional & Cellular Assays Dose-Response Assays->Functional & Cellular Assays Validate Mechanism In Vivo Assessment In Vivo Assessment Functional & Cellular Assays->In Vivo Assessment Evaluate Physiological Relevance Final Risk Assessment Final Risk Assessment In Vivo Assessment->Final Risk Assessment

Comparative Analysis of Screening Platforms

Choosing the right screening platform is critical. The two primary methodologies are binding assays and functional assays, each providing different but complementary information.

Assay TypePrincipleProsConsRecommended Use
Radioligand Binding Assays Measures the ability of a test compound to displace a known, radioactively labeled ligand from its target receptor or enzyme.High-throughput, cost-effective for broad screening, widely available in commercial panels (e.g., Eurofins SafetyScreen).[15][16]Does not provide functional information (agonist vs. antagonist), potential for artifacts.Phase 1: Broad screening against a diverse panel of targets to identify potential interactions.
Enzymatic Assays Directly measures the inhibition or activation of a purified enzyme (e.g., a kinase) by the test compound.Provides direct evidence of interaction and potency (IC50).Requires purified, active enzyme; may not reflect cellular context.Phase 2: Determining potency and selectivity against a panel of related kinases.
Functional Assays (Cell-based) Measures the downstream cellular response to target modulation (e.g., changes in second messengers, membrane potential, or gene expression).Provides mechanistic insight (agonist, antagonist, modulator), more physiologically relevant.Lower throughput, more complex to develop and execute.Phase 3: Validating hits from binding assays and understanding the functional consequences.
Automated Patch Clamp (hERG) An electrophysiology method that directly measures the flow of ions through the hERG channel in living cells.[10]Gold standard for assessing cardiac liability, provides high-quality functional data.[12]Lower throughput and higher cost than binding or flux assays.Phase 2/3: Essential safety assessment for any lead compound.

Detailed Experimental Protocols

Trustworthy data is built on robust and well-controlled experimental design. Below are example protocols for key off-target assays.

Protocol 1: Broad Off-Target Liability Screen (Binding Assay Panel)

This protocol describes a typical workflow for an initial broad screen, often outsourced to a specialized contract research organization (CRO) like Eurofins Discovery or Reaction Biology.

Objective: To identify significant interactions (>50% inhibition) across a diverse panel of receptors, ion channels, transporters, and enzymes at a single high concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate" derivative) in 100% DMSO.

  • Assay Execution: The CRO performs radioligand binding assays using the Eurofins SafetyScreen44 or a similar panel.[15][16] The compound is typically tested at a final concentration of 10 µM in duplicate.

  • Assay Principle: The assay measures the percent inhibition of binding of a specific radioligand to the target of interest.

  • Controls:

    • Negative Control: Vehicle (e.g., 0.1% DMSO) to define 0% inhibition.

    • Positive Control: A known reference compound for each target to define 100% inhibition.

  • Data Analysis: The percent inhibition (%I) is calculated as follows: %I = (1 - (Test Compound Signal - Background Signal) / (Vehicle Control Signal - Background Signal)) * 100

  • Hit Criteria: An interaction is typically flagged as a "hit" if the compound causes ≥50% inhibition of radioligand binding. These hits require follow-up confirmation and potency determination.

Protocol 2: hERG Inhibition Assessment (Automated Patch Clamp)

This protocol outlines the use of an automated electrophysiology system to assess hERG channel inhibition, a critical safety assay.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel current.

G Cell Prep Prepare HEK293 cells stably expressing hERG Patching Automated system achieves whole-cell patch Cell Prep->Patching Baseline Record stable baseline hERG tail current Patching->Baseline Compound Add Apply increasing concentrations of test compound Baseline->Compound Add Recording Measure hERG current at each concentration Compound Add->Recording Analysis Calculate % inhibition and fit IC50 curve Recording->Analysis

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • System: Employ an automated patch-clamp platform such as the QPatch or SyncroPatch.[10]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to open the channels, followed by a repolarizing step where the tail current is measured.[17]

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in the presence of vehicle (e.g., 0.1% DMSO).

    • Sequentially apply increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) to the same cell.

  • Controls:

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: A known hERG inhibitor (e.g., E-4031 or Cisapride) to confirm assay sensitivity and generate a reference IC50.[10][17]

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the concentration-response curve and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Hit Validation

A "hit" in a primary screen is not a definitive liability; it is the starting point for a deeper investigation.

  • Confirm the Hit: Re-test the compound in the primary assay to ensure the result is reproducible.

  • Determine Potency: Perform a full concentration-response curve to determine the IC50 or Ki value.

  • Assess Selectivity: The key question is the therapeutic window. Compare the off-target potency (IC50) with the on-target potency (e.g., target kinase IC50) and the expected efficacious concentration. A >100-fold window is often considered acceptable, but this is highly target-dependent.

  • Move to Functional Assays: If the off-target potency is concerning, use a functional or cell-based assay to understand the consequence of the interaction. For example, a compound that binds to the 5-HT2B receptor should be tested in a functional assay to see if it acts as an agonist, which is a known risk factor for cardiac valvulopathy.

  • Structure-Activity Relationship (SAR): Test close analogs of the lead compound. If the off-target activity can be separated from the desired on-target activity through chemical modification, it may be possible to "design out" the liability.

Conclusion

The "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate" scaffold holds significant therapeutic promise, particularly in the development of kinase inhibitors. However, its privileged nature necessitates a vigilant and thorough evaluation of off-target effects. By employing a phased screening strategy that combines broad binding panels with specific, high-content functional assays, researchers can build a comprehensive safety and selectivity profile. This data-driven approach is essential for mitigating risk, understanding the complete pharmacological profile of a compound, and ultimately selecting drug candidates with the highest probability of success in the clinic.

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  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. [Link]

  • Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. PubMed. [Link]

  • The dynamic modulation of GABA(A) receptor trafficking and its role in regulating the plasticity of inhibitory synapses. PubMed. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This compound, a fluorinated heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This compound, a fluorinated heterocyclic molecule, is integral to modern drug discovery and development. However, its chemical nature necessitates a rigorous and compliant disposal protocol to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.

The procedures outlined here are grounded in the foundational regulations of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring that operational safety and regulatory compliance are addressed in tandem.

Hazard Assessment and Waste Characterization

Anticipated Hazard Profile:

Hazard ClassGHS Hazard StatementRationale and Safety ImplicationSupporting References for Analogous Compounds
Acute Toxicity (Oral) H302: Harmful if swallowedAccidental ingestion could lead to adverse health effects. This necessitates strict hygiene practices and banning of food and drink in the lab.[3]
Skin Irritation H315: Causes skin irritationDirect contact can cause inflammation, redness, or dermatitis. This mandates the use of appropriate chemical-resistant gloves.[4][5]
Eye Irritation H319: Causes serious eye irritationVapors, dust, or splashes can cause significant eye damage. Chemical safety goggles or a face shield are required.[4][5][6]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a certified chemical fume hood.[4][5]

Special Consideration: The Fluorinated Heterocyclic Structure The presence of a carbon-fluorine bond in the molecule is of particular significance. C-F bonds are exceptionally strong, making many fluorinated organic compounds highly stable and persistent in the environment.[7] Improper disposal can contribute to the accumulation of "forever chemicals."[7] Therefore, the only acceptable final disposal route is one that guarantees complete molecular destruction, such as high-temperature incineration.

Personal Protective Equipment (PPE) and Safety Measures

Based on the hazard assessment, a stringent PPE protocol is mandatory. OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to provide and ensure the use of appropriate protective equipment.[8]

  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection: A full-length, buttoned laboratory coat is required. For handling the pure compound or concentrated solutions, wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[9]

  • Respiratory Protection: All transfers and manipulations of the solid compound or its solutions must be performed inside a properly functioning and certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4] Do not eat, drink, or smoke in laboratory areas.[4]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and containment at the point of generation are fundamental to preventing dangerous chemical reactions and ensuring compliant disposal.[1][11]

Step 1: Select a Compatible Waste Container Choose a container that is in good condition, free of leaks, and has a secure, screw-top lid.[11] The container material must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate choices.

Step 2: Label the Container Before Use Proper labeling is a strict regulatory requirement.[12] The label must include:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate" .

  • A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date when waste was first added to the container (Accumulation Start Date).

Step 3: Segregate Incompatible Wastes This compound must not be mixed with incompatible chemicals. Co-mingling can lead to heat generation, gas evolution, or violent reactions. Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[13]

Chemical Incompatibility Table:

Do NOT Mix WithRationale
Strong Oxidizing Agents Can cause exothermic reactions, potentially leading to fire or explosion.
Strong Acids May cause decomposition or vigorous reaction.
Strong Bases Can hydrolyze the ester group, potentially in an uncontrolled manner.

Step 4: Accumulate Waste Safely

  • Add waste to the container in a chemical fume hood.

  • Keep the container securely closed at all times, except when adding waste.[13]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[2]

  • Store the container in a secondary containment bin to control potential leaks.[1]

Spill Management Procedures

Immediate and correct response to a spill is crucial for safety.

Diagram: Spill Response Decision Tree

SpillResponse Spill Spill Occurs Assess Assess Size & Risk Is it contained? Are you trained? Spill->Assess Decision Small & Manageable? Assess->Decision SmallSpill Small Spill Protocol (Incidental Release) Decision->SmallSpill Yes LargeSpill Large Spill Protocol (Emergency Release) Decision->LargeSpill No

Caption: Figure 1: Spill Response Decision Tree.

Small, Incidental Spill Protocol (Manageable by trained personnel):

  • Alert Colleagues: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a solvent-based spill.

  • Clean Up: Carefully sweep or scoop the absorbent material into a designated waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and manage it according to the protocol in Section 3.

Large Spill Protocol (Emergency Response):

  • EVACUATE: Immediately alert all personnel to evacuate the area.

  • ISOLATE: If safe to do so, close the doors to the laboratory to contain vapors. Restrict access to the area.

  • ALERT: Activate the nearest fire alarm if there is a fire or explosion risk. Call your institution's Environmental Health & Safety (EHS) emergency number and 911. Provide your name, location, and the identity of the spilled chemical.

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this chemical waste must be handled by trained professionals in compliance with all federal, state, and local regulations.[1][14]

Diagram: Waste Disposal Workflow

WasteLifecycle Generation 1. Waste Generation (In Fume Hood) Containerize 2. Containerize & Label (Hazardous Waste) Generation->Containerize Store 3. Store in SAA (Segregated, Secondary Containment) Containerize->Store Pickup 4. Request EHS Pickup (Container is full or >9 months old) Store->Pickup Transport 5. EHS Collection & Consolidation (Professional Handling) Pickup->Transport Disposal 6. Final Disposal (Licensed Facility) Transport->Disposal Incineration High-Temperature Incineration (Complete Destruction of C-F Bonds) Disposal->Incineration

Caption: Figure 2: Disposal Workflow from Generation to Final Destruction.

Procedure for Final Disposal:

  • Monitor Accumulation: Keep track of the accumulation start date on the waste container. While federal guidelines can allow up to 12 months in an SAA, many institutional policies are stricter.[13][15]

  • Request Pickup: Once the container is full or has reached its storage time limit, submit a chemical waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling.

  • Professional Disposal: EHS will collect the waste and consolidate it with other compatible waste streams. It will then be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Method: For fluorinated organic compounds like this, the required disposal method is high-temperature incineration. This process operates at temperatures sufficient to break the stable carbon-fluorine bonds and convert the fluorine into mineral acids (like HF), which are then neutralized and scrubbed from the exhaust gases.[16][17] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][13]

By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment and the community.

References

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  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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  • Laboratory Safety Guidance.
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  • Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxyl

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Handling

A Researcher's Guide to the Safe Handling of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. As researchers, our primary responsibility extends beyond discovery to ensuring a safe and controlled laboratory environment. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when handling this compound, grounded in the principles of chemical safety and risk mitigation.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. These principles are non-negotiable when working with any chemical of unknown or uncertain toxicity.

  • Engineering Controls as the First Line of Defense: Always handle Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate within a certified chemical fume hood to minimize inhalation exposure.[2][3] Proper ventilation is a critical step in mitigating risks associated with volatile compounds and airborne particulates.[1][2]

  • Situational Awareness: Be fully aware of the location and proper operation of emergency equipment, such as safety showers and eyewash stations, before beginning any work.[3]

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is a critical step in safeguarding against chemical exposure. The following table summarizes the recommended PPE for handling Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Body PartPersonal Protective EquipmentRationale and Best Practices
Eyes Chemical Splash GogglesProtects against splashes and airborne particles. Must meet ANSI Z87.1 standards.[6]
Skin Chemical-Resistant Lab CoatProvides a barrier against accidental spills. A fully buttoned, long-sleeved coat is mandatory.[3][6]
Hands Nitrile or Neoprene GlovesPyridine and its derivatives can be absorbed through the skin.[3] Nitrile gloves offer good resistance to a range of chemicals.[1][2] Double-gloving is recommended for extended operations.
Feet Closed-Toed ShoesProtects feet from spills and falling objects.[6]
Respiratory As needed, based on risk assessmentFor routine handling in a fume hood, respiratory protection is typically not required. However, for spill cleanup or situations with potential for aerosol generation outside of a fume hood, a respirator may be necessary.[3][7]

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Goggles: Place chemical splash goggles over your eyes, ensuring a snug fit.

  • Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[8]

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Keep containers of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate tightly closed when not in use.[2][3]

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2][3][4]

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[3][8]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

Disposal:

  • All waste containing Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate, including contaminated labware and PPE, must be treated as hazardous chemical waste.[8][9]

  • Collect waste in clearly labeled, sealed, and appropriate containers.[3][8]

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Protocol cluster_action Action Start Handling Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate InFumeHood Work within a certified chemical fume hood? Start->InFumeHood StandardPPE Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-Toed Shoes InFumeHood->StandardPPE Yes EnhancedPPE Enhanced PPE: - Standard PPE + Respirator (Consult EHS) InFumeHood->EnhancedPPE No Proceed Proceed with Experiment StandardPPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling the target compound.

Conclusion

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While the full toxicological profile of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate may not be established, a proactive and informed approach to personal protection is essential. By adhering to the guidelines outlined in this document, researchers can confidently and safely advance their work in the pursuit of new discoveries.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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